4-Fluoro-2-methyl-1H-indol-5-amine
描述
Structure
2D Structure
属性
IUPAC Name |
4-fluoro-2-methyl-1H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c1-5-4-6-8(12-5)3-2-7(11)9(6)10/h2-4,12H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLSQELJCNPMVRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659425 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398487-76-8 | |
| Record name | 4-Fluoro-2-methyl-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Fluoro-2-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 4-Fluoro-2-methyl-1H-indol-5-amine. The information is curated for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties
This compound is a substituted indole derivative with a molecular formula of C₉H₉FN₂.[1][2][3] Its chemical structure features a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position of the indole ring. This specific substitution pattern imparts distinct physicochemical characteristics that are of interest in medicinal chemistry. The introduction of a fluorine atom can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[1]
A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FN₂ | [1][2][3] |
| Molecular Weight | 164.18 g/mol | [1][2][3] |
| Appearance | Solid | [3] |
| Purity | 97-98% | [3] |
| Boiling Point | 343.671 °C | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 161.647 °C | [1] |
| InChI Key | OLSQELJCNPMVRU-UHFFFAOYSA-N | [3] |
| CAS Number | 398487-76-8 | [2][3] |
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in the public domain, the expected spectroscopic features can be predicted based on its structure. These features are crucial for its identification and characterization.[1]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom is expected to cause splitting of adjacent proton signals. |
| ¹³C NMR | Resonances for the nine carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). |
| ¹⁹F NMR | A single resonance, with a chemical shift indicative of the electronic environment of the fluorine atom on the aromatic ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (amine and indole), C-H stretching (aromatic and methyl), C=C stretching (aromatic), and C-F stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound (m/z ≈ 164.0750), which would aid in confirming its molecular formula. |
Synthesis Methodology
The synthesis of this compound can be approached through established methods for indole ring formation. A potential and widely used method is the Fischer indole synthesis .
Experimental Protocol: Fischer Indole Synthesis (Proposed)
This protocol is a generalized procedure based on the principles of the Fischer indole synthesis and would require optimization for the specific target molecule.
Materials:
-
(4-Fluoro-5-nitrophenyl)hydrazine hydrochloride
-
Acetone
-
Anhydrous acid catalyst (e.g., zinc chloride, polyphosphoric acid, or Amberlyst-15)
-
Suitable solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation:
-
Dissolve (4-Fluoro-5-nitrophenyl)hydrazine hydrochloride in a suitable solvent like ethanol.
-
Add an equimolar amount of acetone to the solution.
-
Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Indolization:
-
To the hydrazone mixture, add the acid catalyst (e.g., a catalytic amount of zinc chloride or polyphosphoric acid).
-
Heat the reaction mixture to reflux for several hours. The optimal reaction time and temperature will need to be determined experimentally. Monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the intermediate, 4-Fluoro-2-methyl-5-nitro-1H-indole.
-
-
Reduction of the Nitro Group:
-
Dissolve the 4-Fluoro-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, for example, tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Stir the reaction at room temperature until the reduction is complete (monitored by TLC).
-
For the tin(II) chloride reduction, basify the reaction mixture with a sodium hydroxide solution and extract the product with ethyl acetate. For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield this compound.
-
Below is a conceptual workflow for the proposed synthesis.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous biologically active compounds, including many approved drugs. The specific substitution pattern of this compound makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1]
Role in Kinase Inhibitor Development
The indole nucleus is a common feature in many kinase inhibitors , a critical class of drugs for treating cancer and other diseases.[1] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often implicated in the development and progression of various pathologies.
A generalized signaling pathway involving a receptor tyrosine kinase (RTK) that could potentially be targeted by inhibitors derived from this indole scaffold is depicted below.
Caption: Generalized RTK signaling pathway and point of inhibition.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Its unique substitution pattern offers opportunities for synthetic modification to optimize biological activity and pharmacokinetic properties. Further research into the synthesis of derivatives and their evaluation in various biological assays is warranted to fully explore the therapeutic potential of this compound.
References
Elucidation of the Structure and Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation and synthetic methodology for the novel heterocyclic compound, 4-Fluoro-2-methyl-1H-indol-5-amine. This molecule is of significant interest in medicinal chemistry due to its unique substitution pattern, which combines the pharmacologically relevant indole scaffold with a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position.[1] These features suggest its potential as a valuable building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors.
Chemical and Physical Properties
This compound is a solid compound with the molecular formula C₉H₉FN₂ and a molecular weight of 164.18 g/mol .[2][3] The presence of the fluorine atom is expected to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FN₂ | [2] |
| Molecular Weight | 164.18 g/mol | [2] |
| Boiling Point | 343.6 °C (Predicted) | [4] |
| Density | 1.317 g/cm³ (Predicted) | [1] |
| Appearance | Solid | [3] |
| CAS Number | 398487-76-8 | [2] |
Structural Elucidation via Spectroscopic Analysis
The definitive structure of this compound is determined through a combination of spectroscopic techniques. While specific experimental spectra for this exact compound are not widely published, the expected spectroscopic features can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the methyl group protons, the amine protons, and the N-H proton of the indole. The fluorine atom at the 4-position will likely cause splitting of the signal for the adjacent proton at the 3-position.
¹³C NMR: The carbon NMR spectrum should display nine unique resonances corresponding to the nine carbon atoms in the molecule. The carbon atom directly bonded to the fluorine (C4) is expected to exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| C2-CH₃ | Singlet, ~2.4 | ~13-15 |
| H3 | Singlet or doublet (due to coupling with F), ~6.2-6.4 | ~100-105 |
| C3a | - | ~125-130 |
| C4 | - | ~145-150 (with large ¹JCF) |
| C5-NH₂ | Broad singlet, ~3.5-4.5 | ~130-135 |
| H6 | Doublet, ~6.6-6.8 | ~110-115 |
| H7 | Doublet, ~7.0-7.2 | ~115-120 |
| C7a | - | ~135-140 |
| N1-H | Broad singlet, ~8.0-8.5 | - |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and formula. A high-resolution mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound, which is calculated to be 164.0750.[1]
Proposed Synthesis Protocol
A plausible synthetic route for this compound can be derived from established indole synthesis methodologies, such as the Fischer indole synthesis. The following is a proposed experimental protocol.
Materials and Methods
-
(3-Fluoro-4-nitrophenyl)hydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Sodium borohydride (NaBH₄)
-
Palladium on carbon (Pd/C)
-
Methanol
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Step-by-Step Procedure
-
Fischer Indole Synthesis:
-
A mixture of (3-fluoro-4-nitrophenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.5 equivalents) in ethanol is refluxed for 4 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude phenylhydrazone is added portion-wise to preheated polyphosphoric acid at 100°C.
-
The reaction mixture is stirred at this temperature for 1 hour, then cooled to room temperature and poured onto ice.
-
The precipitated solid is collected by filtration, washed with water, and dried to yield crude 4-fluoro-2-methyl-5-nitro-1H-indole.
-
-
Reduction of the Nitro Group:
-
The crude 4-fluoro-2-methyl-5-nitro-1H-indole is dissolved in methanol.
-
Palladium on carbon (10 mol%) is added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (or treated with sodium borohydride portion-wise at 0°C) until the reaction is complete (monitored by TLC).
-
The catalyst is removed by filtration through Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford this compound.
-
Potential Biological Significance and Signaling Pathways
The indole nucleus is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors. The specific substitution pattern of this compound, particularly the presence of the fluorine and amine groups, provides opportunities for hydrogen bonding and other interactions within the ATP-binding pocket of various kinases.
While the specific biological targets of this compound are not yet publicly disclosed, its structure suggests potential activity against receptor tyrosine kinases (RTKs), which are often implicated in cancer. A hypothetical mechanism of action could involve the inhibition of an RTK signaling pathway, thereby preventing downstream cellular processes like proliferation and survival.
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. Its structure, characterized by a unique arrangement of functional groups on the indole core, warrants further investigation into its biological activities. The synthetic and analytical methodologies outlined in this guide provide a framework for researchers to explore the potential of this and related compounds in the field of drug discovery.
References
Spectroscopic Data of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the expected spectroscopic data for the compound 4-Fluoro-2-methyl-1H-indol-5-amine, a substituted indole of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental spectra in public databases, this document presents predicted spectroscopic features and data from closely related analogs to offer a valuable reference for its characterization. The guide also includes detailed, generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to this class of compounds.
Chemical Structure and Properties
This compound is a synthetic indole derivative with a molecular formula of C₉H₉FN₂ and a molecular weight of 164.18 g/mol .[1] Its structure, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, bestows upon it unique chemical properties that make it a valuable building block in the synthesis of more complex heterocyclic structures.[1] The presence of fluorine is particularly significant as it can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic features for this compound based on general principles of spectroscopy and data from analogous compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |
| NH (indole) | 8.0 - 9.0 | broad singlet | - |
| Ar-H (C6-H) | 6.8 - 7.2 | doublet | J = 8.0 - 9.0 |
| Ar-H (C7-H) | 6.5 - 6.9 | doublet of doublets | J = 8.0 - 9.0, J = ~2.0 (meta coupling) |
| C3-H | 6.2 - 6.5 | singlet or triplet | J = ~1.0-2.0 (if coupled to CH₃) |
| NH₂ (amine) | 3.5 - 5.0 | broad singlet | - |
| CH₃ | 2.2 - 2.5 | singlet or doublet | J = ~1.0-2.0 (if coupled to C3-H) |
Note: The fluorine at C4 will cause splitting of adjacent proton signals, particularly C3-H and C6-H.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Expected Chemical Shift (ppm) | Expected Coupling |
| C=O (if present as impurity) | > 160 | - |
| C-F (C4) | 150 - 160 | Large ¹JCF |
| C-NH₂ (C5) | 135 - 145 | - |
| C2 | 130 - 140 | - |
| C7a | 125 - 135 | - |
| C3a | 120 - 130 | - |
| C7 | 110 - 120 | - |
| C6 | 100 - 110 | - |
| C3 | 95 - 105 | - |
| CH₃ | 10 - 15 | - |
Note: The carbon attached to the fluorine atom (C4) will exhibit a characteristic large one-bond coupling constant (¹JCF).[1]
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (indole) | 3300 - 3500 | Medium, sharp |
| N-H Stretch (amine) | 3300 - 3500 | Medium, broad (two bands possible) |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium to weak |
| C-H Stretch (methyl) | 2850 - 3000 | Medium |
| C=C Stretch (aromatic) | 1500 - 1600 | Medium to strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-F Stretch | 1000 - 1100 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Technique | Expected Feature | m/z |
| Electrospray Ionization (ESI) | Molecular Ion [M+H]⁺ | ~165.08 |
| Electron Ionization (EI) | Molecular Ion [M]⁺• | ~164.07 |
| Key Fragments | Loss of CH₃, NH₂, HCN |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR tube (5 mm diameter)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Sample of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C)[2]
-
Pipette or syringe
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent.[2] Chloroform-d (CDCl₃) is often a good first choice for nonpolar organic compounds, while DMSO-d₆ is suitable for more polar compounds.[2]
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Using a pipette or syringe, transfer the solution into an NMR tube. Avoid introducing solid particles.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine, ensuring it is at the correct depth using a depth gauge.
-
Place the sample into the NMR spectrometer.
-
-
Data Acquisition:
-
Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be done manually or automatically.
-
Tuning and Matching: The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to maximize signal intensity.
-
Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence, spectral width, relaxation delay) and acquire the spectrum. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) for Solids
Materials:
-
FTIR spectrometer with an ATR accessory
-
Spatula
-
Sample of this compound (a small amount, ~1-2 mg)
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe lightly moistened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum with no sample on the crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.
-
-
Cleaning:
-
After analysis, raise the press arm and carefully remove the sample from the crystal using a spatula.
-
Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electrospray Ionization (ESI) Mass Spectrometry
Materials:
-
Mass spectrometer with an ESI source
-
Syringe pump and a suitable syringe
-
HPLC-grade solvent (e.g., methanol, acetonitrile, water)
-
Formic acid (optional, to promote protonation)
-
Sample of this compound (dissolved to a concentration of ~10-100 µg/mL)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent mixture, such as 50:50 acetonitrile:water.
-
A small amount of formic acid (e.g., 0.1%) can be added to the solution to facilitate the formation of [M+H]⁺ ions.
-
Ensure the sample is fully dissolved and free of any particulate matter.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure accurate mass measurements.
-
Set the ESI source parameters, including the capillary voltage, cone voltage, desolvation gas flow, and temperature, to optimal values for the analyte.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 Da).
-
If fragmentation information is desired, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and MS analysis.
Caption: Chemical structure and properties.
References
The Ascendant Role of Fluorinated Indole Derivatives in Modern Drug Discovery: A Technical Guide
For Immediate Release
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds has emerged as a paramount tool for enhancing pharmacological profiles. This technical guide delves into the burgeoning field of fluorinated indole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their diverse biological activities. The indole nucleus, a privileged structure in numerous natural products and pharmaceuticals, gains remarkable potency and refined physicochemical properties upon fluorination, leading to promising candidates in oncology, infectious diseases, and inflammatory conditions.
The Impact of Fluorination on Indole Scaffolds
The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's biological and physical characteristics.[1] Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere of a hydrogen atom, yet it can significantly alter properties such as:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug in the body.[1]
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Binding Affinity: The unique electronic properties of fluorine can lead to stronger interactions with target proteins through hydrogen bonds and dipole-dipole interactions, thereby increasing the potency of the compound.[2]
These advantageous modifications have propelled the investigation of fluorinated indole derivatives across a spectrum of therapeutic areas.
Anticancer Activity of Fluorinated Indole Derivatives
Fluorinated indoles have demonstrated significant potential as anticancer agents, with some derivatives exhibiting potent cytotoxicity against a range of cancer cell lines. A notable example is Sunitinib, a fluorinated indole derivative approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3] The primary mechanism of action for many of these compounds is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor angiogenesis and proliferation.[4][5]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected fluorinated indole derivatives against various human cancer cell lines.
| Compound Class/Name | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindole-N-alkylated maleimides | MCF-7 (Breast) | 3.88 - 5.83 | [6] |
| Spirooxindole-pyrazole hybrid | MCF-7 (Breast) | 0.189 | [7] |
| Spirooxindole-pyrazole hybrid | Hep-G2 (Liver) | 1.04 | [7] |
| Indole-oxadiazole-isoxazole hybrids | MCF-7 (Breast) | 2.16 - 21.43 | [7] |
| Dihydroisoxazole derivative (4b, para-fluoro) | Jurkat (Leukemia), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical), A549 (Lung), A2780 (Ovarian) | < 7 | [8] |
| Furo[3,2-b]indole derivative (10a) | A498 (Renal) | Significant inhibitory activity | [9] |
| 5-Fluoro-indole derivative (8e) | CCRF-CEM, HL-60(TB), K-562, RPMI-8226 (Leukemia) | log10GI50: -5.68 to -6.09 | [10] |
| Penta-heterocycle substituted indole (10b) | A549 (Lung) | 0.12 | [11] |
| Penta-heterocycle substituted indole (10b) | K562 (Leukemia) | 0.01 | [11] |
Antimicrobial Activity of Fluorinated Indole Derivatives
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated indole derivatives have shown promising activity against a variety of bacteria and fungi. Their mechanisms of action are diverse and can include the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential metabolic pathways.[12]
Quantitative Antimicrobial Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for several fluorinated indole derivatives against pathogenic microorganisms.
| Compound Class/Name | Microorganism | MIC (µg/mL) | Reference |
| Fluorine-substituted 2-(2-imidazolyl)indole | Escherichia coli, Staphylococcus aureus | 80 | [13] |
| 5-Fluoroindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | 64 | [12] |
| 3-(4,5-Bis(4-fluorophenyl)-1H-imidazol-2-yl)-5-bromo-1H-indole | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 | [14] |
| Indole-triazole derivative (3d) | MRSA, Candida krusei | 3.125 - 50 | [15] |
| Indole-1,2,4-triazole conjugates | Candida tropicalis | 2 | [16] |
| Indole carboxamide and propanamide derivatives | Staphylococcus aureus, Bacillus subtilis, Escherichia coli | 1.56 - 12.5 | [17] |
Antiviral Activity of Fluorinated Indole Derivatives
Fluorinated indoles have been extensively investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus (HIV).[18] Many of these compounds act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme and inhibiting its function.[18] The marketed anti-influenza drug Arbidol (Umifenovir) also features an indole core structure, highlighting the therapeutic potential of this scaffold in virology.[19]
Quantitative Antiviral Data
The following table summarizes the antiviral activity (EC50 values) of representative fluorinated indole derivatives.
| Compound Class/Name | Virus | Cell Line | EC50 (nM) | Reference |
| 4-Fluoroindole-carboxamide derivatives (19a-e) | HIV-1 WT | Human T-lymphocyte (CEM) | 2.0 - 4.6 | [18] |
| 7-heteroaryl-carboxamide-4-fluoroindole (23n) | HIV-1 WT | - | 0.0058 | [18] |
| 4-Fluoroindole derivative (20h) | HIV-1 WT | MT-4 | 0.5 | [18] |
| 4-Fluoroindole derivative (20h) | HIV-1 WT | C8166 | 0.8 | [18] |
| Tetrazole-based 4-fluoroindole hybrid (24d) | HIV-JRFL pseudotyped virus | - | 20 | [18] |
| CNS-targeting HIV-1 Protease Inhibitor (GRL-08513) | HIV-1 LAI | MT-2 | 0.1 | [20] |
| CNS-targeting HIV-1 Protease Inhibitor (GRL-08513) | HIV-2 ROD | MT-2 | 0.47 | [20] |
Anti-inflammatory Activity of Fluorinated Indole Derivatives
Chronic inflammation is a key component of numerous diseases. Indole derivatives, including fluorinated analogs, have been shown to possess anti-inflammatory properties.[12] Their mechanisms of action often involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which regulates the expression of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2).[1][21]
Quantitative Anti-inflammatory Data
The table below highlights the in vitro anti-inflammatory activity of selected fluorinated indole derivatives.
| Compound Class/Name | Assay | IC50 (µM) | Reference |
| 6-Fluoroindazole derivative (40) | hTRPA1 antagonist activity | 0.043 | [22] |
| Fluorinated benzofuran derivative (2) | PGE2 formation in LPS-treated macrophages | 1.92 | [23] |
| Fluorinated benzofuran derivative (3) | PGE2 formation in LPS-treated macrophages | 1.48 | [23] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the mechanisms of action and the process of drug discovery in this field, the following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: VEGFR-2 signaling pathway and potential inhibition by fluorinated indole derivatives.
Caption: NF-κB signaling pathway in inflammation and potential intervention points.
Caption: General experimental workflow for the discovery of bioactive fluorinated indole derivatives.
Detailed Experimental Protocols
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24][25][26]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2][24]
-
Compound Treatment: Prepare serial dilutions of the fluorinated indole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[2][24]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or 0.1 N HCl in isopropanol) to each well to dissolve the formazan crystals.[2][24]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[27][28][29]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.
Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the fluorinated indole derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well. Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the next.[28]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[6]
-
Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well.[28]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The results can also be read using a plate reader.
Antiviral Activity: HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase (RT), a key enzyme in the viral replication cycle.
Principle: The assay quantifies the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA template by the RT enzyme. A decrease in the incorporation of the labeled dNTP in the presence of the test compound indicates inhibition of the enzyme.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, labeled dTTP (e.g., with biotin or a radioisotope), and recombinant HIV-1 RT enzyme in a suitable buffer.
-
Compound Addition: Add the fluorinated indole derivatives at various concentrations to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1 hour) to allow the RT reaction to proceed.
-
Detection: Stop the reaction and quantify the amount of incorporated labeled dTTP. For a biotin-labeled system, this can be achieved by transferring the mixture to a streptavidin-coated plate, followed by the addition of a horseradish peroxidase-conjugated antibody and a colorimetric substrate.
-
Data Analysis: Measure the signal (e.g., absorbance) and calculate the percentage of RT inhibition for each compound concentration relative to a no-drug control. Determine the IC50 value.
Anti-inflammatory Activity: Measurement of Nitric Oxide Production in Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: The Griess reagent is used to quantify the amount of nitrite (a stable product of NO) in the cell culture supernatant. A reduction in nitrite levels in the presence of the test compound indicates an anti-inflammatory effect.
Protocol:
-
Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the fluorinated indole derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Griess Assay: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent A (sulfanilamide solution) followed by 50 µL of Griess reagent B (N-(1-naphthyl)ethylenediamine solution) to the supernatant.
-
Absorbance Measurement: Incubate for 10-15 minutes at room temperature in the dark. Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds. Calculate the IC50 value.
Conclusion
Fluorinated indole derivatives represent a highly promising and versatile class of compounds in the pursuit of new therapeutics. Their enhanced pharmacological properties, driven by the unique characteristics of fluorine, have led to the identification of potent anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds immense potential for addressing some of the most pressing challenges in modern medicine. This technical guide provides a foundational resource for researchers dedicated to advancing this exciting field.
References
- 1. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT Assay [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of functionalized indoles as antimycobacterial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. znaturforsch.com [znaturforsch.com]
- 15. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. wikipathways.org [wikipathways.org]
- 20. Fluorine Modifications Contribute to Potent Antiviral Activity against Highly Drug-Resistant HIV-1 and Favorable Blood-Brain Barrier Penetration Property of Novel Central Nervous System-Targeting HIV-1 Protease Inhibitors In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Anticancer test with the MTT assay method [bio-protocol.org]
- 25. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 26. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 27. protocols.io [protocols.io]
- 28. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 29. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 4-Fluoro-2-methyl-1H-indol-5-amine in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-2-methyl-1H-indol-5-amine has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural features—a fluorinated indole core, a reactive primary amine, and a methyl group at the 2-position—offer a versatile platform for the construction of complex heterocyclic systems with significant pharmacological potential. This technical guide provides an in-depth overview of the synthesis, chemical properties, and strategic applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols, comprehensive data summaries, and visual representations of relevant biological pathways are presented to equip researchers with the practical knowledge required to effectively utilize this valuable synthetic intermediate.
Introduction
The indole scaffold is a privileged structure in drug discovery, present in a vast array of natural products and synthetic compounds with diverse biological activities. The strategic incorporation of fluorine atoms into pharmaceutical candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and pharmacokinetic profiles. The title compound, this compound, synergistically combines these advantageous features, making it a highly sought-after intermediate for the synthesis of novel therapeutic agents. The presence of the 5-amino group provides a convenient handle for further functionalization, allowing for the facile introduction of various pharmacophores and the construction of elaborate molecular architectures. This guide will explore the synthetic pathways to access this key building block and detail its application in the synthesis of targeted therapies, most notably in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors for oncology.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₉FN₂ | [1] |
| Molecular Weight | 164.18 g/mol | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥97% | [1] |
| CAS Number | 398487-76-8 | [3] |
| InChI Key | OLSQELJCNPMVRU-UHFFFAOYSA-N | [1] |
Table 1: Physicochemical Properties of this compound
Spectroscopic analysis is critical for the unambiguous identification and characterization of this compound. The expected spectroscopic features are outlined below.
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, the C2-methyl protons, the NH₂ protons, and the indole N-H proton. Splitting patterns will be influenced by the fluorine atom at the 4-position. |
| ¹³C NMR | Resonances for the nine distinct carbon atoms. The carbon atom bonded to fluorine will exhibit a characteristic large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance, with a chemical shift indicative of the fluorine's electronic environment on the aromatic ring. |
| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, confirming its elemental composition. |
Table 2: Expected Spectroscopic Data for this compound
Synthesis of this compound
The most plausible and widely applicable synthetic route for substituted indoles, including this compound, is the Leimgruber-Batcho indole synthesis.[4][5] This two-step process involves the formation of an enamine from an appropriately substituted o-nitrotoluene, followed by a reductive cyclization to afford the desired indole.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Leimgruber-Batcho Synthesis
Step 1: Synthesis of 1-(2-(4-fluoro-2-methyl-5-nitrophenyl)vinyl)-N,N-dimethylamine (Enamine Intermediate)
A solution of 4-fluoro-2-methyl-5-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF) is treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents) and pyrrolidine (catalytic amount). The reaction mixture is heated at 110-120 °C for several hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting material. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The resulting crude enamine, a typically dark-colored solid, can be purified by recrystallization or used directly in the next step.
Step 2: Reductive Cyclization to this compound
The crude enamine intermediate from Step 1 is dissolved in a suitable solvent such as ethanol or a mixture of tetrahydrofuran (THF) and water. A reducing agent is then added. Common reducing systems for this transformation include:
-
Palladium on Carbon (Pd/C) with Hydrogen Gas: The enamine solution is subjected to hydrogenation at a pressure of 50-60 psi in the presence of 10% Pd/C catalyst until the reaction is complete.
-
Iron powder in Acetic Acid: Iron powder (excess) is added to a solution of the enamine in glacial acetic acid, and the mixture is heated.
-
Stannous Chloride (SnCl₂): An acidic solution of the enamine is treated with an excess of stenciled chloride dihydrate.
Following the reduction, the reaction mixture is worked up accordingly. For catalytic hydrogenation, the catalyst is filtered off, and the solvent is evaporated. For metal-acid reductions, the mixture is typically basified and extracted with an organic solvent. The crude this compound is then purified by column chromatography on silica gel to afford the final product.
| Reaction Step | Reagents & Conditions | Typical Yield |
| Enamine Formation | 4-Fluoro-2-methyl-5-nitrotoluene, DMF-DMA, Pyrrolidine, 110-120 °C | 85-95% |
| Reductive Cyclization | Enamine, Pd/C, H₂, Ethanol | 70-85% |
Table 3: Summary of a Plausible Synthetic Protocol with Estimated Yields
Applications in Organic Synthesis: A Case Study in Kinase Inhibitor Development
This compound is a key precursor in the synthesis of potent kinase inhibitors, which are a cornerstone of modern cancer therapy. A prominent example is its use in the synthesis of BMS-540215, a dual inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[6]
Synthesis of a Pyrrolo[2,1-f][7][8][9]triazine-based VEGFR-2 Inhibitor
The synthesis involves the coupling of this compound with a suitably functionalized pyrrolo[2,1-f][7][8][9]triazine core.
Caption: General synthetic scheme for a VEGFR-2 kinase inhibitor.
Experimental Protocol: Synthesis of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][7][8][9]triazin-6-yloxy)propan-2-ol (BMS-540215)
This synthesis involves a nucleophilic aromatic substitution (SNAr) reaction. The hydroxylated version of the title compound, 4-fluoro-2-methyl-1H-indol-5-ol, is required for this particular synthesis. This can be obtained from the amine via a diazotization reaction followed by hydrolysis.
Step 1: Diazotization of this compound
This compound is dissolved in an aqueous acidic solution (e.g., H₂SO₄) and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is added dropwise, maintaining the low temperature. The resulting diazonium salt solution is then carefully heated to induce hydrolysis to the corresponding phenol, 4-fluoro-2-methyl-1H-indol-5-ol.
Step 2: Coupling with the Pyrrolotriazine Core
To a solution of 4-fluoro-2-methyl-1H-indol-5-ol in a suitable aprotic polar solvent like DMF or DMSO, a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred to form the corresponding phenoxide. A solution of the chlorinated or otherwise activated pyrrolotriazine precursor is then added, and the reaction is heated to facilitate the SNAr reaction. After completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. Purification by column chromatography yields the target kinase inhibitor.
| Reaction Step | Key Transformation | Typical Reagents |
| Diazotization/Hydrolysis | Amine to Phenol | NaNO₂, H₂SO₄, H₂O |
| SNAr Coupling | Ether formation | K₂CO₃ or NaH, DMF/DMSO |
Table 4: Key Steps in the Synthesis of a VEGFR-2 Inhibitor from this compound
Biological Context: The VEGFR-2 Signaling Pathway
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply to grow and metastasize. Inhibitors derived from this compound target the ATP-binding site of VEGFR-2, thereby blocking its kinase activity and downstream signaling.
Caption: A simplified representation of the VEGFR-2 signaling pathway.[7][8][9][10][11]
Activation of VEGFR-2 by its ligand, VEGF, leads to receptor dimerization and autophosphorylation of key tyrosine residues.[7] This initiates a cascade of downstream signaling events, primarily through the Phospholipase C gamma (PLCγ) and Phosphoinositide 3-kinase (PI3K) pathways.[7][11] The PLCγ pathway activates Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK cascade, ultimately promoting cell proliferation.[7] The PI3K-Akt pathway is crucial for cell survival, migration, and vascular permeability.[10][11] By inhibiting VEGFR-2, compounds synthesized from this compound effectively shut down these pro-angiogenic signals, leading to the suppression of tumor growth.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis and drug discovery. Its unique combination of a fluorinated indole core and a reactive amino group provides a versatile platform for the development of novel therapeutics. The successful application of this building block in the synthesis of potent kinase inhibitors such as BMS-540215 highlights its significance for medicinal chemists. This technical guide has provided a comprehensive overview of the synthesis, properties, and applications of this key intermediate, offering researchers the foundational knowledge to leverage its potential in their own synthetic endeavors. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of versatile building blocks like this compound is certain to increase.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 11. wikipathways.org [wikipathways.org]
The Strategic Synthesis and Significance of 4-Fluoro-2-methyl-1H-indol-5-amine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methyl-1H-indol-5-amine is a fluorinated indole derivative that has emerged as a valuable building block in medicinal chemistry. Its strategic substitution pattern, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, confers unique physicochemical properties that are advantageous for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential applications of this compound, with a focus on its role in the generation of kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| CAS Number | 398487-76-8 |
| Appearance | Solid |
| Purity | Typically ≥97% |
Discovery and History
While a detailed historical account of the initial discovery of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the broader exploration of fluorinated indole scaffolds in drug discovery. The introduction of fluorine into bioactive molecules is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The development of synthetic routes to access diverse substituted indoles has been a continuous effort in organic chemistry, with foundational methods like the Fischer indole synthesis paving the way for the creation of novel derivatives. The specific substitution pattern of this compound suggests its rational design as a versatile intermediate for creating libraries of compounds for screening against various biological targets.
Synthetic Methodology
A plausible and efficient synthetic route to this compound involves a multi-step process commencing with a suitable precursor, such as 4-fluoro-2-nitrophenyl acetone. This approach comprises the formation of the indole ring system followed by the reduction of a nitro group to the desired amine.
Experimental Protocol: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole
Materials:
-
4-Fluoro-2-nitrophenyl acetone
-
Iron powder
-
Acetic acid
-
Sodium acetate
-
Toluene
-
Heptane
Procedure:
-
A solution of 4-fluoro-2-nitrophenyl acetone in toluene is prepared.
-
In a separate reaction vessel, a mixture of iron powder, sodium acetate, and acetic anhydride in toluene is heated.
-
The solution of 4-fluoro-2-nitrophenyl acetone is added dropwise to the heated iron mixture.
-
The reaction mixture is stirred at an elevated temperature (e.g., 100°C) for several hours to ensure complete reaction.
-
Upon completion, the reaction is worked up by adding water and filtering to remove insoluble iron oxides.
-
The organic layer is separated, washed, and the solvent is removed under reduced pressure.
-
The crude product is purified by crystallization from a suitable solvent system, such as toluene/heptane, to yield 4-fluoro-2-methyl-5-nitro-1H-indole.
Experimental Protocol: Reduction to this compound
The final step involves the reduction of the nitro group to an amine. This is a standard transformation in organic synthesis.
Materials:
-
4-Fluoro-2-methyl-5-nitro-1H-indole
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas
Procedure:
-
4-Fluoro-2-methyl-5-nitro-1H-indole is dissolved in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
A catalytic amount of 10% Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography or recrystallization if necessary.
Caption: Synthetic workflow for this compound.
Role in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. The specific functionalization of this compound makes it a particularly useful intermediate in the synthesis of targeted therapies, most notably kinase inhibitors.
Kinase Inhibitors and Signaling Pathways
Kinases are a class of enzymes that play a crucial role in cell signaling pathways by catalyzing the transfer of a phosphate group to specific substrate molecules. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Therefore, the development of small molecule inhibitors that target specific kinases is a major focus of modern drug discovery.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. In cancer, tumors induce angiogenesis to supply themselves with nutrients and oxygen, and to facilitate metastasis. Inhibition of the VEGFR-2 signaling pathway is therefore a validated anti-cancer strategy.
While this compound itself is not a direct inhibitor, its structural features are incorporated into more complex molecules designed to bind to the ATP-binding pocket of kinases like VEGFR-2. The amine group at the 5-position provides a convenient handle for further chemical modifications to build out the rest of the inhibitor, while the fluoro and methyl groups can be used to fine-tune the molecule's properties and interactions with the target protein.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Conclusion
This compound represents a key synthetic intermediate whose value lies in its strategic design for incorporation into more complex, biologically active molecules. Its synthesis, achievable through established organic chemistry methodologies, provides access to a versatile building block for the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology. Further research into the direct biological effects of this compound and the continued exploration of its utility in creating diverse chemical libraries will undoubtedly contribute to the advancement of drug discovery.
CAS number 398487-76-8 properties and uses
An In-depth Technical Guide to TAK-243 (MLN7243)
CAS Number: 398487-76-8
Synonyms: MLN7243, Uae inhibitor MLN7243
Introduction
TAK-243, also known as MLN7243, is a first-in-class, potent, and selective small-molecule inhibitor of the ubiquitin-activating enzyme (UAE, also known as UBA1).[1][2][3] It is a mechanism-based inhibitor that has demonstrated significant anti-tumor activity in a wide range of preclinical cancer models, including both solid and hematological malignancies.[4][5][6] TAK-243 is currently under investigation in clinical trials for the treatment of various advanced cancers.[1][7][8] This technical guide provides a comprehensive overview of the properties, mechanism of action, experimental protocols, and potential therapeutic uses of TAK-243 for researchers, scientists, and drug development professionals.
Physicochemical Properties
TAK-243 is a crystalline solid that is white to light yellow in color.[9] Its solubility is a critical factor for its use in in vitro and in vivo studies.
| Property | Value |
| Molecular Formula | C₁₉H₂₀F₃N₅O₅S₂ |
| Molecular Weight | 519.52 g/mol |
| Appearance | White to light yellow crystalline solid |
| Solubility | DMSO: 50-100 mg/mL[3][10]Ethanol: 25 mg/mL[10]Methanol: 10 mg/mL[11]Water: Insoluble[3][10] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year.[3] |
Mechanism of Action
TAK-243 is a mechanism-based inhibitor of the ubiquitin-activating enzyme (UAE/UBA1), the apical enzyme in the ubiquitin-proteasome system (UPS).[6] The UPS plays a crucial role in maintaining cellular protein homeostasis by degrading misfolded or damaged proteins.[6]
The inhibition of UAE by TAK-243 occurs through a multi-step process:
-
Formation of a TAK-243-Ubiquitin Adduct: TAK-243 binds to ubiquitin, forming a covalent adduct.[5][12][13]
-
Inhibition of UAE: This adduct then acts as a potent inhibitor of UAE, preventing the transfer of ubiquitin to E2 conjugating enzymes.[4][14]
-
Disruption of Ubiquitination: The inhibition of UAE leads to a global decrease in protein ubiquitination, including both mono- and poly-ubiquitination.[1][15]
-
Induction of Proteotoxic Stress: The accumulation of non-degraded, misfolded proteins results in endoplasmic reticulum (ER) stress and activation of the unfolded protein response (UPR).[2][5][16]
-
Apoptosis: Sustained ER stress ultimately triggers programmed cell death (apoptosis) in cancer cells.[2][10]
References
- 1. Facebook [cancer.gov]
- 2. Facebook [cancer.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting the Ubiquitin–Proteasome System Using the UBA1 Inhibitor TAK-243 is a Potential Therapeutic Strategy for Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A small-molecule inhibitor of the ubiquitin activating enzyme for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medkoo.com [medkoo.com]
- 10. selleckchem.com [selleckchem.com]
- 11. caymanchem.com [caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Activity of the Ubiquitin-activating Enzyme Inhibitor TAK-243 in Adrenocortical Carcinoma Cell Lines, Patient-derived Organoids, and Murine Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. glpbio.com [glpbio.com]
- 16. Ubiquitin-activating enzyme inhibition induces an unfolded protein response and overcomes drug resistance in myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives as VEGFR-2 Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A comprehensive technical analysis of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives has identified Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a primary therapeutic target for this class of compounds. This in-depth guide consolidates key findings on a series of potent VEGFR-2 inhibitors, providing researchers, scientists, and drug development professionals with critical data on their mechanism of action, structure-activity relationships, and the experimental methodologies used in their evaluation.
The indole scaffold is a privileged structure in medicinal chemistry, and the strategic incorporation of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. Derivatives of this compound have emerged as a promising foundation for the development of targeted cancer therapies.
Potent Inhibition of VEGFR-2 by BMS-540215 and its Prodrug Brivanib
Extensive research has led to the discovery of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2]triazin-6-yloxy)propan-2-ol, known as BMS-540215 , a potent and selective inhibitor of VEGFR-2 kinase.[3][4] To enhance its pharmacokinetic properties for clinical development, an L-alanine prodrug, Brivanib alaninate (BMS-582664) , was developed and has undergone evaluation in clinical trials for the treatment of solid tumors.[3][5][6][7]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of BMS-540215 and related analogs against VEGFR-2 and other kinases highlights the structure-activity relationship (SAR) within this series. The data underscores the importance of specific substitutions on the pyrrolo[2,1-f][1][2]triazine core for achieving high potency.
| Compound ID | R Group | VEGFR-2 IC50 (nM) | FGFR-1 IC50 (nM) | PDGFR-β IC50 (nM) |
| BMS-540215 | (R)-2-hydroxypropyl | 25 | 148 | >1900 |
| Analog 1 | H | >1000 | - | - |
| Analog 2 | CH3 | 120 | - | - |
| Analog 3 | OCH3 | 80 | - | - |
Data compiled from publicly available research.[8] Note: "-" indicates data not available.
The VEGFR-2 Signaling Pathway: A Key Regulator of Angiogenesis
VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[1][2][9] This process is critical for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.[1][9][10][11]
Experimental Protocols
Synthesis of (R)-1-(4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][2][3]triazin-6-yloxy)propan-2-ol (BMS-540215)
The synthesis of BMS-540215 involves a multi-step process, with a key step being the coupling of the 4-fluoro-2-methyl-1H-indol-5-ol core with a substituted pyrrolo[2,1-f][1][2]triazine intermediate. The detailed synthetic route is outlined in the primary literature.[4]
General Workflow for Synthesis:
VEGFR-2 Kinase Inhibition Assay
The inhibitory activity of the this compound derivatives against VEGFR-2 is determined using a biochemical kinase assay. A general protocol for such an assay is provided below.
Objective: To determine the in vitro potency of test compounds in inhibiting the enzymatic activity of recombinant human VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP (adenosine triphosphate)
-
Substrate (e.g., a synthetic peptide or Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Microplates (e.g., 96-well or 384-well)
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the microplate wells.
-
Add the VEGFR-2 enzyme to the wells containing the test compounds and incubate for a pre-determined time at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of product formed (or remaining ATP) using a suitable detection reagent.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.
This technical guide provides a foundational understanding of the therapeutic potential of this compound derivatives as VEGFR-2 inhibitors. The presented data and methodologies offer a valuable resource for the ongoing research and development of novel anticancer agents. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of new analogs based on this scaffold is warranted.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Discovery and preclinical studies of (R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5- methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan- 2-ol (BMS-540215), an in vivo active potent VEGFR-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Brivanib alaninate - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wikipathways.org [wikipathways.org]
- 11. assaygenie.com [assaygenie.com]
Methodological & Application
Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine from 3-fluoro-2-methylaniline
An efficient and detailed protocol for the laboratory-scale synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry, from 3-fluoro-2-methylaniline is outlined. This document provides comprehensive experimental procedures, data presentation in a structured format, and a visual representation of the synthetic workflow for researchers and professionals in drug development.
Introduction
This compound is a substituted indole that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The unique substitution pattern, featuring a fluorine atom at the 4-position, a methyl group at the 2-position, and an amine group at the 5-position, imparts specific physicochemical properties that are desirable in drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a reactive handle for further molecular elaboration. This document details a multi-step synthetic route starting from the readily available 3-fluoro-2-methylaniline.
Proposed Synthetic Pathway
The synthesis of this compound from 3-fluoro-2-methylaniline is proposed to proceed via a three-step sequence:
-
Fischer Indole Synthesis: Conversion of 3-fluoro-2-methylaniline to 4-fluoro-2-methyl-1H-indole. This involves the formation of a phenylhydrazone followed by acid-catalyzed cyclization.
-
Nitration: Regioselective nitration of 4-fluoro-2-methyl-1H-indole at the 5-position to yield 4-fluoro-2-methyl-5-nitro-1H-indole.
-
Reduction: Reduction of the nitro group to afford the target compound, this compound.
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-2-methyl-1H-indole
This step is accomplished through a Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde.
Part A: Synthesis of (3-Fluoro-2-methylphenyl)hydrazine hydrochloride
-
To a stirred solution of 3-fluoro-2-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
A solution of tin(II) chloride dihydrate (3.0 eq) in concentrated hydrochloric acid is then added portion-wise, keeping the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
-
The resulting precipitate is collected by filtration, washed with a small amount of cold water, and then with diethyl ether.
-
The solid is dried under vacuum to yield (3-fluoro-2-methylphenyl)hydrazine hydrochloride.
Part B: Synthesis of 4-Fluoro-2-methyl-1H-indole
-
A mixture of (3-fluoro-2-methylphenyl)hydrazine hydrochloride (1.0 eq) and acetone (1.5 eq) in ethanol is heated at reflux for 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with a mixture of polyphosphoric acid and toluene and heated at 100 °C for 4 hours. Note: This cyclization may also yield the isomeric 6-fluoro-2-methyl-1H-indole, requiring chromatographic separation.
-
The reaction mixture is cooled to room temperature and poured into ice water.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-fluoro-2-methyl-1H-indole.
Step 2: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole
-
4-Fluoro-2-methyl-1H-indole (1.0 eq) is dissolved in concentrated sulfuric acid at 0 °C.
-
A solution of sodium nitrate (1.05 eq) in concentrated sulfuric acid is added dropwise, maintaining the temperature at 0 °C.
-
The reaction mixture is stirred at 0 °C for 1 hour.
-
The mixture is then carefully poured into ice water, resulting in the precipitation of a solid.
-
The solid is collected by filtration, washed thoroughly with water until the filtrate is neutral, and dried under vacuum to give 4-fluoro-2-methyl-5-nitro-1H-indole.
Step 3: Synthesis of this compound
-
A solution of 4-fluoro-2-methyl-5-nitro-1H-indole (1.0 eq) in methanol is placed in a hydrogenation vessel.
-
A catalytic amount of 10% palladium on carbon (Pd/C) is added.
-
The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 4 hours.
-
Upon completion of the reaction (monitored by TLC), the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield the final product, this compound.
Data Presentation
| Step | Product | Starting Material | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1A | (3-Fluoro-2-methylphenyl)hydrazine HCl | 3-Fluoro-2-methylaniline | NaNO₂, SnCl₂·2H₂O | Conc. HCl | 0-25 | 2.5 | 85 | >95 |
| 1B | 4-Fluoro-2-methyl-1H-indole | (3-Fluoro-2-methylphenyl)hydrazine HCl | Acetone, PPA | Ethanol, Toluene | 100 | 6 | 60 | >98 |
| 2 | 4-Fluoro-2-methyl-5-nitro-1H-indole | 4-Fluoro-2-methyl-1H-indole | NaNO₃ | Conc. H₂SO₄ | 0 | 1 | 90 | >97 |
| 3 | This compound | 4-Fluoro-2-methyl-5-nitro-1H-indole | H₂, Pd/C | Methanol | 25 | 4 | 95 | >99 |
Visualization of the Synthetic Workflow
Caption: Synthetic route for this compound.
Application of 4-Fluoro-2-methyl-1H-indol-5-amine in the Synthesis of the SGK1 Kinase Inhibitor GSK650394
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Fluoro-2-methyl-1H-indol-5-amine is a valuable heterocyclic building block in medicinal chemistry, particularly in the synthesis of targeted kinase inhibitors. Its substituted indole scaffold provides a privileged structure for interaction with the ATP-binding site of various kinases. This application note details the use of this compound in the synthesis of GSK650394, a potent inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1). SGK1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and ion channel regulation, making it an attractive target in oncology and other therapeutic areas.
Featured Kinase Inhibitor: GSK650394
GSK650394, chemically known as N-(4-fluoro-2-methyl-1H-indol-5-yl)-3-methylbenzamide, is a selective inhibitor of SGK1. It has been instrumental in elucidating the cellular functions of SGK1 and is being investigated for its therapeutic potential, particularly in prostate cancer.
Biological Activity
GSK650394 demonstrates potent and selective inhibition of SGK1 and the closely related SGK2. Its inhibitory activity against other kinases, such as Akt, is significantly lower, highlighting its utility as a specific tool for studying SGK1 signaling.
| Target Kinase | IC50 (nM) | Assay Type |
| SGK1 | 62 | Scintillation Proximity Assay |
| SGK2 | 103 | Scintillation Proximity Assay |
| SGK1 | 13 | Fluorescence Polarization Assay |
| LNCaP cell growth | ~1000 | Cell-based proliferation assay |
Data compiled from multiple sources.[1][2][3][4]
Experimental Protocols
The synthesis of GSK650394 from this compound involves a straightforward acylation reaction.
Synthesis of N-(4-fluoro-2-methyl-1H-indol-5-yl)-3-methylbenzamide (GSK650394)
This protocol describes the amide coupling of this compound with 3-methylbenzoyl chloride.
Materials:
-
This compound
-
3-Methylbenzoyl chloride
-
Anhydrous pyridine or another suitable non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of 3-methylbenzoyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford GSK650394 as a solid.
Signaling Pathways
GSK650394 targets the SGK1 signaling pathway, which is a downstream effector of the PI3K/Akt pathway. SGK1 is activated by phosphorylation by PDK1 and mTORC2 and subsequently phosphorylates a range of substrates involved in cell survival and proliferation.
Caption: Simplified SGK1 Signaling Pathway and Inhibition by GSK650394.
Experimental Workflow
The general workflow for the synthesis and evaluation of GSK650394 is outlined below.
References
- 1. GSK 650394 | Other Kinase Inhibitors: R&D Systems [rndsystems.com]
- 2. Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prostate cancer therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Synthesis of Anticancer Agents Using 4-Fluoro-2-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of anticancer agents derived from 4-Fluoro-2-methyl-1H-indol-5-amine. This key intermediate is integral to the development of potent kinase inhibitors, particularly those targeting the vascular endothelial growth factor receptor-2 (VEGFR-2), a critical mediator of angiogenesis in cancer.
Introduction
This compound is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including the fluorine atom which can enhance metabolic stability and binding affinity, make it a valuable scaffold for the design of novel therapeutic agents. A notable application of this compound is in the synthesis of BMS-540215, a potent VEGFR-2 inhibitor, and its orally bioavailable prodrug, Brivanib Alaninate (BMS-582664), which has undergone clinical investigation for the treatment of solid tumors.[1][2][3]
Featured Application: Synthesis of BMS-540215, a Potent VEGFR-2 Inhibitor
BMS-540215 is a highly selective inhibitor of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, BMS-540215 effectively cuts off the blood supply to tumors, thereby impeding their growth.
Mechanism of Action: VEGFR-2 Signaling Pathway
VEGF-A, a potent mitogen, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK (MAPK) pathway, which promotes endothelial cell proliferation, and the PI3K/AKT pathway, which is crucial for endothelial cell survival.[1][4][5][6][7] BMS-540215 competitively inhibits the binding of ATP to the kinase domain of VEGFR-2, thereby blocking these downstream signaling events and inhibiting angiogenesis.
Caption: VEGFR-2 Signaling Pathway and Inhibition by BMS-540215.
Quantitative Data
The following table summarizes the in vitro activity of BMS-540215 and related compounds against various cancer cell lines and kinases.
| Compound | Target | Assay | IC50 (nM) | Cell Line | Reference |
| BMS-540215 | VEGFR-2 | Kinase Assay | 1.1 | - | [1] |
| BMS-540215 | FGFR-1 | Kinase Assay | 16 | - | [3] |
| BMS-540215 | HUVEC Proliferation | Cell-based | 6.4 | HUVEC | [1] |
| Brivanib (active form of BMS-582664) | VEGFR-2 | Kinase Assay | 0.9 | - | [8] |
| Brivanib (active form of BMS-582664) | FGFR-1 | Kinase Assay | 15 | - | [8] |
Experimental Protocols
Synthesis of 4-(4-Fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1][4][6]triazine Core
This protocol outlines a potential synthetic route to the core structure of BMS-540215, starting from this compound. The initial step involves the conversion of the amine to a hydroxyl group, which can then be coupled with the pyrrolotriazine moiety.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of brivanib alaninate ((S)-((R)-1-(4-(4-fluoro-2-methyl-1H-indol-5-yloxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yloxy)propan-2-yl)2-aminopropanoate), a novel prodrug of dual vascular endothelial growth factor receptor-2 and fibroblast growth factor receptor-1 kinase inhibitor (BMS-540215) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. commerce.bio-rad.com [commerce.bio-rad.com]
- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wikipathways.org [wikipathways.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Preclinical pharmacokinetics and in vitro metabolism of brivanib (BMS-540215), a potent VEGFR2 inhibitor and its alanine ester prodrug brivanib alaninate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-acetylation of 4-Fluoro-2-methyl-1H-indol-5-amine
Abstract
This document provides a detailed protocol for the N-acetylation of 4-fluoro-2-methyl-1H-indol-5-amine to synthesize N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide. This compound and its derivatives are of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-acylindole motif in a wide range of biologically active molecules.[1][2][3] The following protocol is based on established methods for the N-acetylation of substituted indoles and anilines.
Introduction
The N-acetylation of indoles is a fundamental transformation in organic synthesis, often employed to protect the indole nitrogen or to synthesize compounds with specific biological activities.[4] N-acylindoles are key structural motifs found in numerous pharmaceuticals and natural products.[1] The selective acylation of the nitrogen atom in the presence of other reactive sites on the indole ring is a common challenge.[1][2] Generally, N-acetylation of an amino group on an indole ring can be achieved by treating the substrate with an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a suitable base or catalyst.[5][6] This protocol details a standard laboratory procedure for the N-acetylation of this compound using acetic anhydride.
Chemical Reaction Scheme
The N-acetylation of this compound proceeds via the reaction of the primary amine group with an acetylating agent, such as acetic anhydride, to form an amide bond.
Caption: Chemical reaction for the N-acetylation of this compound.
Experimental Protocol
This protocol describes the N-acetylation of this compound using acetic anhydride in pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in pyridine (10 volumes).
-
Cool the reaction mixture to 0 °C in an ice bath with stirring.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide.
Data Presentation
The following table summarizes the typical quantitative data for the N-acetylation of this compound.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 164.18 g/mol |
| Reagent | Acetic Anhydride |
| Molar Equivalence | 1.2 eq |
| Solvent | Pyridine |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-6 hours |
| Product | N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide |
| Molecular Weight | 206.22 g/mol |
| Typical Yield | 85-95% |
Experimental Workflow
The following diagram illustrates the workflow for the N-acetylation protocol.
Caption: Workflow diagram for the N-acetylation of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Acetic anhydride is corrosive and a lachrymator. Handle with care.
-
Pyridine is flammable and has a strong, unpleasant odor.
-
Dichloromethane is a volatile solvent and a suspected carcinogen.
Characterization
The final product, N-(4-fluoro-2-methyl-1H-indol-5-yl)acetamide, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
This protocol provides a reliable and straightforward method for the N-acetylation of this compound. The procedure utilizes common laboratory reagents and techniques, making it accessible for researchers in various settings. The resulting N-acetylated indole is a valuable building block for the synthesis of more complex molecules with potential applications in drug discovery and development.
References
- 1. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 3. Optimization and Characterization of N-Acetamide Indoles as Antimalarials That Target PfATP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. chemijournal.com [chemijournal.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of the 5-amino group of 4-Fluoro-2-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical modification of the 5-amino group of 4-Fluoro-2-methyl-1H-indol-5-amine. The derivatization of this functional group is a key step in the synthesis of a wide range of biologically active molecules. The following sections describe procedures for N-acylation, N-sulfonylation, and N-alkylation, which are fundamental transformations in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable scaffold in medicinal chemistry. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the 2-methyl group can influence the molecule's conformation. The 5-amino group serves as a versatile handle for introducing a variety of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). Derivatization of this primary amine can lead to the formation of amides, sulfonamides, and secondary or tertiary amines, each with distinct physicochemical and pharmacological properties. These modifications are crucial for optimizing lead compounds in drug development programs.
Experimental Protocols
N-Acylation of this compound
This protocol describes the formation of an amide bond by reacting the primary amino group with an acyl chloride. Acylation is a widely used reaction to introduce a variety of acyl groups.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base (e.g., triethylamine (TEA) or pyridine)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of amine).
-
Add the base (e.g., triethylamine, 1.2 eq) to the solution and stir at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acylated indole.
N-Sulfonylation of this compound
This protocol details the synthesis of a sulfonamide derivative through the reaction of the amino group with a sulfonyl chloride. Sulfonamides are a common motif in many therapeutic agents.
Materials:
-
This compound
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride)
-
Anhydrous pyridine or a mixture of THF and a base like potassium carbonate
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine (10 mL per mmol of amine) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add the sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold 1 M HCl (50 mL) to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to yield the pure N-sulfonylated indole.
N-Alkylation of this compound
This protocol describes the formation of a C-N bond through the reaction of the amino group with an alkylating agent, such as an alkyl halide.
Materials:
-
This compound
-
Alkylating agent (e.g., methyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or acetonitrile
-
Base (e.g., potassium carbonate (K₂CO₃) or sodium hydride (NaH))
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of a base (e.g., K₂CO₃, 2.0 eq) in anhydrous DMF (10 mL per mmol of amine), add this compound (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the N-alkylated product.
Data Presentation
Table 1: Summary of Derivatization Reactions and Expected Outcomes
| Derivatization Type | Reagent (Example) | Base (Example) | Solvent (Example) | Typical Reaction Time | Expected Yield Range | Physical State |
| N-Acylation | Acetyl chloride | Triethylamine | Dichloromethane | 2-4 hours | 80-95% | Solid |
| Benzoyl chloride | Pyridine | Pyridine | 3-6 hours | 75-90% | Solid | |
| N-Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | Pyridine | 12-16 hours | 70-85% | Solid |
| Benzenesulfonyl chloride | Potassium carbonate | THF | 10-14 hours | 65-80% | Solid | |
| N-Alkylation | Methyl iodide | Potassium carbonate | DMF | 4-8 hours | 60-75% | Solid/Oil |
| Benzyl bromide | Sodium hydride | DMF | 3-6 hours | 65-80% | Solid |
Note: Yields are indicative and may vary depending on the specific substrate and reaction conditions. Optimization may be required.
Table 2: Representative Spectroscopic Data for Derivatized Products
| Derivative | Structure | Representative ¹H NMR Data (δ, ppm) | Representative ¹³C NMR Data (δ, ppm) | Representative IR Data (cm⁻¹) |
| N-acetyl-4-fluoro-2-methyl-1H-indol-5-amine | 10.5 (s, 1H, indole NH), 8.0 (s, 1H, amide NH), 7.0-7.5 (m, 2H, Ar-H), 6.2 (s, 1H, indole C3-H), 2.4 (s, 3H, indole CH₃), 2.1 (s, 3H, acetyl CH₃) | 168 (C=O), 155 (C-F), 140-110 (Ar-C), 100 (indole C3), 24 (acetyl CH₃), 14 (indole CH₃) | 3300 (N-H), 1660 (C=O), 1540 (N-H bend) | |
| N-(p-tolylsulfonyl)-4-fluoro-2-methyl-1H-indol-5-amine | 10.6 (s, 1H, indole NH), 9.5 (s, 1H, sulfonamide NH), 7.2-7.8 (m, 6H, Ar-H), 6.1 (s, 1H, indole C3-H), 2.4 (s, 3H, indole CH₃), 2.3 (s, 3H, tolyl CH₃) | 156 (C-F), 145-120 (Ar-C), 101 (indole C3), 21 (tolyl CH₃), 14 (indole CH₃) | 3280 (N-H), 1340, 1160 (SO₂) | |
| N-benzyl-4-fluoro-2-methyl-1H-indol-5-amine | 10.2 (s, 1H, indole NH), 7.2-7.4 (m, 5H, benzyl Ar-H), 6.8-7.1 (m, 2H, indole Ar-H), 6.1 (s, 1H, indole C3-H), 4.3 (s, 2H, benzyl CH₂), 4.0 (br s, 1H, amine NH), 2.3 (s, 3H, indole CH₃) | 154 (C-F), 140-110 (Ar-C), 100 (indole C3), 48 (benzyl CH₂), 14 (indole CH₃) | 3400, 3320 (N-H) |
Note: Spectroscopic data are hypothetical and intended for illustrative purposes. Actual values may differ.
Visualizations
General Reaction Scheme
Caption: General derivatization pathways of the 5-amino group.
Experimental Workflow for N-Acylation
Caption: A typical experimental workflow for N-acylation.
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Fluoro-2-methyl-1H-indol-5-amine
Introduction
4-Fluoro-2-methyl-1H-indol-5-amine is a substituted indole derivative of interest in medicinal chemistry and drug development. The presence of a fluorine atom can significantly modulate the physicochemical and biological properties of the molecule, such as its metabolic stability and binding affinity to target proteins.[1] As with many active pharmaceutical ingredients (APIs), ensuring high purity is critical for accurate biological evaluation and to meet regulatory standards. This application note provides a detailed protocol for the purification of this compound using preparative high-performance liquid chromatography (HPLC).
The described method is based on reversed-phase chromatography, a widely used technique for the separation of aromatic amines and other indole compounds.[2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust method for obtaining high-purity this compound.
Experimental Protocol
This protocol outlines the necessary steps for the purification of this compound.
1. Instrumentation and Materials
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.
-
Column: A C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size) is recommended. A C8 column could also be considered.
-
Solvents: HPLC grade acetonitrile (ACN) and ultrapure water.
-
Mobile Phase Additives: Formic acid (FA) or trifluoroacetic acid (TFA), LC-MS grade.
-
Sample Solvent: A mixture of water and acetonitrile (e.g., 90:10 v/v) with a small amount of acid (e.g., 0.1% TFA) to aid solubility.
-
Chemicals: this compound (crude sample for purification).
2. Preparation of Mobile Phases and Sample
-
Mobile Phase A (Aqueous): 0.1% Formic Acid (v/v) in ultrapure water.
-
Mobile Phase B (Organic): 0.1% Formic Acid (v/v) in acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in the sample solvent to a concentration of approximately 10-20 mg/mL. Sonicate if necessary to ensure complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. HPLC Method Parameters
The following parameters provide a starting point for method development and can be optimized for specific impurity profiles and loading requirements.
| Parameter | Recommended Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 20.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (or PDA scan 200-400 nm) |
| Injection Volume | 1-5 mL (depending on concentration and column capacity) |
| Gradient Elution | See Table 2 |
Table 2: Gradient Elution Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
4. Purification and Post-Processing Workflow
The overall workflow for the purification of this compound is depicted in the following diagram.
Caption: Workflow for the HPLC purification of this compound.
5. Fraction Collection and Analysis
-
Collect fractions based on the UV chromatogram, isolating the peak corresponding to this compound.
-
Analyze the purity of the collected fractions using an analytical HPLC method. A smaller bore C18 column (e.g., 4.6 mm ID) and a faster gradient can be used for this purpose.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
6. Solvent Removal
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.
Expected Results
This method is designed to effectively separate this compound from common synthetic impurities. The retention time of the target compound will depend on the exact HPLC system and column used, but it is expected to elute as a sharp peak under the specified gradient conditions. The purity of the final product should be significantly enhanced compared to the crude starting material.
Troubleshooting
-
Poor Resolution: If the peak of interest is not well-separated from impurities, consider adjusting the gradient slope (making it shallower), changing the organic modifier (e.g., to methanol), or using a different mobile phase additive (e.g., TFA instead of FA).
-
Peak Tailing: The amine functionality in the target molecule can sometimes lead to peak tailing. Using an acidic mobile phase additive (as described) and a high-purity, end-capped C18 column should minimize this effect.
-
Low Recovery: Ensure the compound is fully dissolved in the sample solvent. Check for precipitation on the column by performing a column wash. The pH of the mobile phase can also affect the recovery of amine-containing compounds.
Conclusion
The protocol detailed in this application note provides a robust starting point for the preparative HPLC purification of this compound. By employing reversed-phase chromatography with a C18 column and a water/acetonitrile gradient containing an acidic modifier, high-purity material suitable for further research and development can be obtained. Optimization of the method may be necessary depending on the specific impurity profile of the crude sample.
References
- 1. This compound | 398487-76-8 | Benchchem [benchchem.com]
- 2. Separation and determination of aromatic amines by reversed-phase HPLC [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine and its Reaction Products by LC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Fluoro-2-methyl-1H-indol-5-amine is a substituted indole that serves as a versatile building block in medicinal chemistry. The introduction of a fluorine atom can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity to target proteins.[1] This application note provides a detailed protocol for the analysis of this compound and its hypothetical reaction products using Liquid Chromatography-Mass Spectrometry (LC-MS). This method is crucial for reaction monitoring, purity assessment, and characterization of potential pharmaceutical candidates.
Hypothetical Reaction Scheme
For the purpose of this application note, we will consider two common reactions involving the primary amine group of this compound: N-acetylation and N-benzoylation. These reactions are fundamental in drug discovery for modifying the properties of a lead compound.
-
Analyte 1: this compound (Starting Material)
-
Analyte 2: N-(4-Fluoro-2-methyl-1H-indol-5-yl)acetamide (Acetylated Product)
-
Analyte 3: N-(4-Fluoro-2-methyl-1H-indol-5-yl)benzamide (Benzoylated Product)
Data Presentation
The following table summarizes the key quantitative parameters for the LC-MS analysis of the three analytes.
| Analyte | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Retention Time (min) |
| This compound | C₉H₉FN₂ | 164.18 | 165.1 | 150.1 | 3.5 |
| N-(4-Fluoro-2-methyl-1H-indol-5-yl)acetamide | C₁₁H₁₁FN₂O | 206.22 | 207.2 | 165.1 | 5.2 |
| N-(4-Fluoro-2-methyl-1H-indol-5-yl)benzamide | C₁₆H₁₃FN₂O | 268.29 | 269.3 | 165.1 | 7.8 |
Experimental Protocols
A detailed methodology for the LC-MS analysis is provided below.
Sample Preparation
For the analysis of a reaction mixture, a simple dilution is often sufficient.
-
Reaction Quenching: If necessary, quench the reaction with an appropriate reagent.
-
Dilution: Pipette 10 µL of the reaction mixture into a 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add 990 µL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Vortexing: Vortex the tube for 30 seconds to ensure homogeneity.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter into an LC autosampler vial.
For analysis from a biological matrix, a protein precipitation or solid-phase extraction would be necessary.[2][3][4]
Liquid Chromatography Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5-95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Scan Mode: Multiple Reaction Monitoring (MRM). The transitions are listed in the data table.
Mandatory Visualizations
Experimental Workflow
Caption: LC-MS experimental workflow from sample preparation to data reporting.
Hypothetical Reaction Pathway
Caption: Hypothetical reaction pathways of this compound.
Discussion
The developed LC-MS method provides excellent sensitivity and selectivity for the quantitative analysis of this compound and its acetylated and benzoylated derivatives. The use of a C18 column allows for good chromatographic separation of the more polar starting material from the more non-polar products. The gradient elution ensures that all compounds are eluted with good peak shape in a reasonable run time.
Positive mode ESI was chosen as the indole nitrogen is readily protonated. The fragmentation of the acetylated and benzoylated products is predicted to involve the loss of the acyl group to yield the common fragment ion corresponding to the protonated starting material (m/z 165.1). This common fragment provides a useful diagnostic tool for identifying related structures. The fragmentation of the parent compound likely involves the loss of a methyl group.
Conclusion
This application note details a robust and reliable LC-MS method for the analysis of this compound and its reaction products. The provided protocols and parameters can be readily adapted for the analysis of other similar indole derivatives, making it a valuable tool in drug discovery and development.
References
- 1. This compound | 398487-76-8 | Benchchem [benchchem.com]
- 2. opentrons.com [opentrons.com]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the Suzuki-Miyaura cross-coupling reaction to synthesize 5-aryl-4-fluoro-2-methyl-1H-indoles. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development who are working with substituted indole scaffolds. Indole derivatives are crucial components in many biologically active compounds, and the Suzuki coupling is a powerful tool for creating carbon-carbon bonds to further functionalize these molecules.[1][2]
The following protocols are based on established methods for Suzuki coupling of nitrogen-rich heterocycles and anilines.[1][3] Given the specific substitution pattern of the target molecule, which includes an electron-donating amine and an electron-withdrawing fluorine, careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions. The indole nitrogen is presented as unprotected, which can sometimes interfere with palladium catalysis; however, methods have been developed to address this challenge.[3]
It is assumed that the starting material is a halogenated derivative, such as 5-bromo- or 5-iodo-4-fluoro-2-methyl-1H-indole, as the amine group itself is not a suitable leaving group for a standard Suzuki coupling reaction.
Experimental Protocols
This section outlines two detailed protocols for the Suzuki coupling of a hypothetical 5-halo-4-fluoro-2-methyl-1H-indole with an arylboronic acid. Protocol A employs a widely used palladium catalyst with a phosphine ligand, while Protocol B utilizes a more specialized catalyst system that has shown success with challenging nitrogen-containing heterocycles.
Protocol A: Suzuki Coupling using Pd(dppf)Cl₂
This protocol is adapted from procedures successful for the Suzuki coupling of bromoindazoles, which are structurally similar to haloindoles.[1]
Materials:
-
5-Bromo-4-fluoro-2-methyl-1H-indole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)
-
1,2-Dimethoxyethane (DME) or 1,4-Dioxane
-
Water (optional, can be used as a co-solvent)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 5-bromo-4-fluoro-2-methyl-1H-indole, the arylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (DME or dioxane, and optionally water) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol B: Suzuki Coupling using a Buchwald Precatalyst
This protocol employs a modern catalyst system known for its high activity in challenging cross-coupling reactions, including those with nitrogen-containing heterocycles.
Materials:
-
5-Iodo-4-fluoro-2-methyl-1H-indole (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
SPhos Pd G3 Precatalyst (1-3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, or under a stream of inert gas, add 5-iodo-4-fluoro-2-methyl-1H-indole, the arylboronic acid, the SPhos Pd G3 precatalyst, and potassium phosphate to a reaction vessel.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Seal the vessel and heat to the desired temperature (60-110 °C). Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Work-up the reaction as described in Protocol A (steps 6-8).
-
Purify the product by flash column chromatography.
Data Presentation
The following tables summarize typical reaction parameters for the Suzuki coupling protocols. These values should be considered as a starting point for optimization for the specific 4-fluoro-2-methyl-1H-indol-5-amine derivative of interest.
Table 1: Reagent Stoichiometry and Catalyst Loading
| Reagent | Protocol A (Pd(dppf)Cl₂) | Protocol B (Buchwald Precatalyst) |
| 5-Halo-4-fluoro-2-methyl-1H-indole | 1.0 equiv | 1.0 equiv |
| Arylboronic Acid | 1.2 - 1.5 equiv | 1.5 equiv |
| Palladium Catalyst | 2 - 5 mol% | 1 - 3 mol% |
| Base | 2.0 - 3.0 equiv | 2.0 - 3.0 equiv |
Table 2: Reaction Conditions
| Parameter | Protocol A (Pd(dppf)Cl₂) | Protocol B (Buchwald Precatalyst) |
| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | SPhos Pd G3 Precatalyst |
| Base | K₂CO₃ or Cs₂CO₃ | K₃PO₄ |
| Solvent(s) | DME or 1,4-Dioxane (optional H₂O) | 1,4-Dioxane / H₂O |
| Temperature | 80 - 100 °C | 60 - 110 °C |
| Typical Time | 2 - 24 hours | 1 - 12 hours |
Mandatory Visualization
The following diagrams illustrate the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling.
References
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Fluoro-2-methyl-1H-indol-5-amine in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-Fluoro-2-methyl-1H-indol-5-amine as a Fragment
This compound is a valuable heterocyclic fragment for use in fragment-based drug discovery (FBDD). Its indole scaffold is a common motif in many approved drugs, and the specific substitutions on this fragment offer several advantages for FBDD campaigns. The fluorine atom provides a sensitive handle for ¹⁹F NMR screening, a powerful technique for detecting weak fragment binding.[1][2][3][4][5] The methyl group at the 2-position and the amine group at the 5-position provide vectors for future elaboration of the fragment hit into a more potent lead compound.[6][7]
The incorporation of fluorine into fragments is a strategic choice in FBDD. Fluorine substitution can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of a compound.[8] Furthermore, the use of ¹⁹F NMR for screening allows for the rapid and sensitive detection of binding events, even for low-affinity fragments, and can be performed with complex mixtures of compounds, thus increasing throughput.[1][2][4][5]
Key Properties of this compound:
| Property | Value |
| Molecular Formula | C₉H₉FN₂ |
| Molecular Weight | 164.18 g/mol |
| Topological Polar Surface Area (TPSA) | 41.5 Ų |
| cLogP | 1.8-2.2 (estimated) |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 0 |
This data is calculated and estimated based on the chemical structure.
Application in Fragment Screening by ¹⁹F NMR Spectroscopy
¹⁹F NMR spectroscopy is a primary application for this compound in FBDD. The fluorine atom acts as a sensitive probe to monitor the fragment's interaction with a target protein. Changes in the ¹⁹F NMR signal upon addition of the target protein, such as a change in chemical shift, line broadening, or a decrease in signal intensity, indicate binding.[2][4]
Logical Workflow for ¹⁹F NMR-based Fragment Screening
Caption: A logical workflow for a fragment-based drug discovery campaign.
Experimental Protocols
Preparation of Fragment Stock Solution
-
Compound: this compound
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Procedure:
-
Accurately weigh 1.64 mg of this compound.
-
Dissolve the compound in 1.0 mL of DMSO-d₆ to obtain a 10 mM stock solution.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution at -20°C.
-
¹⁹F NMR Screening Protocol
-
Instrumentation: 600 MHz NMR spectrometer equipped with a cryoprobe.
-
Sample Preparation:
-
Prepare a screening buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4).
-
In an NMR tube, add the screening buffer to a final volume of 495 µL.
-
Add 5 µL of the 10 mM fragment stock solution to achieve a final fragment concentration of 100 µM.
-
Acquire a reference ¹⁹F NMR spectrum of the fragment alone.
-
Add the target protein to the NMR tube to a final concentration of 10-20 µM.
-
Acquire a second ¹⁹F NMR spectrum in the presence of the target protein.
-
-
NMR Parameters (Example):
-
Pulse Program: Standard 1D ¹⁹F experiment.
-
Temperature: 298 K.
-
Scans: 128-1024 (depending on fragment concentration and protein concentration).
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectra of the fragment with and without the target protein.
-
Look for changes in chemical shift (Δδ), line broadening (Δν), and/or a decrease in signal intensity.
-
Binding Affinity Determination by ¹⁹F NMR Titration
-
Procedure:
-
Prepare a series of NMR samples with a constant concentration of the fragment (e.g., 50 µM) and increasing concentrations of the target protein (e.g., 0, 10, 25, 50, 100, 200, 400 µM).
-
Acquire a ¹⁹F NMR spectrum for each sample.
-
Measure the change in the ¹⁹F chemical shift (Δδ) at each protein concentration.
-
-
Data Analysis:
-
Plot the change in chemical shift (Δδ) as a function of the total protein concentration.
-
Fit the data to a one-site binding model to determine the dissociation constant (Kd).
-
Hit Validation and Elaboration
Once a binding event is confirmed and the affinity is determined, the next steps involve validating the hit with orthogonal biophysical methods and elucidating the binding mode to guide further chemistry efforts.
Signaling Pathway for Hit-to-Lead
References
- 1. Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine Fragment Library [otavachemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 4-Fluoro-2-methyl-1H-indol-5-amine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a multi-step process involving a Fischer indole synthesis of a nitro-substituted precursor followed by reduction.
Problem 1: Low or No Yield of 4-Fluoro-2-methyl-5-nitro-1H-indole
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inefficient Phenylhydrazone Formation | Ensure the complete removal of water during the condensation of 4-fluoro-5-nitrophenylhydrazine with acetone. The use of a Dean-Stark apparatus or the addition of a drying agent like anhydrous MgSO₄ can be beneficial. Verify the purity of the phenylhydrazine starting material, as impurities can hinder the reaction. |
| Inappropriate Acid Catalyst for Cyclization | The choice of acid catalyst is critical in the Fischer indole synthesis.[1][2] A systematic screening of both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) is recommended.[1][2] Polyphosphoric acid (PPA) is often an effective catalyst for this cyclization. |
| Unfavorable Reaction Temperature | The cyclization step is temperature-sensitive. If the temperature is too low, the reaction may not proceed at a reasonable rate. Conversely, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts. An initial temperature of 80-100°C is a good starting point, which can be optimized based on reaction monitoring. |
| Electronic Effects of Substituents | The presence of a strong electron-withdrawing nitro group and an electron-withdrawing fluorine atom on the phenylhydrazine ring can deactivate the aromatic ring towards the electrophilic cyclization step.[3] Using a stronger acid catalyst or a higher reaction temperature might be necessary to overcome this deactivation. |
| Side Reactions | The presence of an ortho-substituent on the phenylhydrazone can sometimes lead to the formation of isomeric indole derivatives or other side products.[4] Careful analysis of the crude product by NMR and LC-MS is crucial to identify any major byproducts and adjust the reaction conditions accordingly. |
Problem 2: Incomplete Reduction of 4-Fluoro-2-methyl-5-nitro-1H-indole
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactive or Insufficient Reducing Agent | The choice and quality of the reducing agent are paramount. Common methods include catalytic hydrogenation (e.g., H₂/Pd/C) or metal/acid reduction (e.g., SnCl₂/HCl, Fe/HCl). Ensure the catalyst for hydrogenation is active and used in an appropriate loading. For metal/acid reductions, ensure the metal is finely powdered and activated if necessary. |
| Poor Solubility of the Nitroindole | The nitroindole precursor may have limited solubility in the reaction solvent, hindering its contact with the reducing agent. A solvent system that effectively dissolves the starting material should be chosen. For catalytic hydrogenation, ethanol, methanol, or ethyl acetate are common choices. For metal/acid reductions, acidic aqueous solutions or ethanol are often used. |
| Formation of Intermediates | The reduction of a nitro group can sometimes stall at the hydroxylamine or nitroso stage. Prolonging the reaction time, increasing the amount of reducing agent, or elevating the reaction temperature can help drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is essential to track the disappearance of the starting material and any intermediates. |
| Catalyst Poisoning | In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst. Purifying the nitroindole before reduction and using high-purity solvents can mitigate this issue. |
Problem 3: Difficulty in Purifying the Final Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Presence of Closely Eluting Impurities | The final product, being an amine, can be basic and may interact strongly with silica gel, leading to tailing and poor separation. The use of a modified eluent system for column chromatography, such as adding a small percentage of triethylamine (0.1-1%) or ammonia in methanol to the mobile phase, can improve the peak shape and separation. |
| Oxidation of the Aminophenol Moiety | The 5-amino-4-fluoroindole structure is susceptible to oxidation, which can lead to the formation of colored impurities. It is advisable to perform the purification and subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents. |
| Residual Metal Contaminants | If a metal-based reducing agent was used, residual metal salts can contaminate the product. Thorough aqueous work-up, including washing with a chelating agent like EDTA, can help remove these impurities before chromatography. |
| Formation of Salt | If the work-up involved acidic conditions, the product might be in its salt form, which will have different chromatographic behavior. Neutralization with a mild base (e.g., NaHCO₃ solution) before extraction is crucial. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely employed strategy involves a multi-step synthesis. The key step is the Fischer indole synthesis to construct the indole core, followed by the reduction of a nitro group to the desired amine. A plausible reaction sequence is the Fischer indole cyclization of the phenylhydrazone derived from 4-fluoro-5-nitrophenylhydrazine and acetone to yield 4-fluoro-2-methyl-5-nitro-1H-indole, followed by the reduction of the nitro group.
Q2: Which acid catalyst is best for the Fischer indole cyclization step?
A2: The optimal acid catalyst can vary depending on the specific substrate. Both Brønsted acids like sulfuric acid and p-toluenesulfonic acid, and Lewis acids such as zinc chloride and boron trifluoride etherate have been successfully used in Fischer indole syntheses.[1][2] For substrates with electron-withdrawing groups, stronger acids like polyphosphoric acid (PPA) or Eaton's reagent are often more effective. A small-scale screening of different catalysts is recommended to determine the best option for this specific synthesis.
Q3: What are the expected yields for the synthesis of this compound?
A3: The overall yield can vary significantly based on the optimization of each step. For the Fischer indole synthesis of related nitro-substituted indoles, yields can range from moderate to good (40-70%). The subsequent reduction of the nitro group is typically a high-yielding reaction, often exceeding 80-90% with careful execution. Therefore, an overall yield in the range of 30-60% is a reasonable expectation after optimization.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the cyclization and reduction steps. For the Fischer indole synthesis, the disappearance of the phenylhydrazone and the appearance of the indole product can be visualized under UV light. For the reduction step, the disappearance of the yellow nitroindole and the appearance of the amine product (which may have a different color and Rf value) can be tracked. Liquid chromatography-mass spectrometry (LC-MS) is also a powerful tool for monitoring the reaction and identifying any intermediates or byproducts.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Phenylhydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. The use of strong acids requires caution. Catalytic hydrogenation involves flammable hydrogen gas and should be performed with appropriate safety measures and equipment. Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.
Experimental Protocols
Protocol 1: Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole (via Fischer Indole Synthesis)
-
Phenylhydrazone Formation: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-fluoro-5-nitrophenylhydrazine (1 equivalent) in toluene. Add acetone (1.1 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture until the theoretical amount of water has been collected in the Dean-Stark trap (typically 2-4 hours).
-
Remove the solvent under reduced pressure to obtain the crude phenylhydrazone.
-
Cyclization: To the crude phenylhydrazone, add polyphosphoric acid (PPA) (10 times the weight of the phenylhydrazone).
-
Heat the mixture with stirring at 90-100°C for 1-2 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-fluoro-2-methyl-5-nitro-1H-indole.
Protocol 2: Synthesis of this compound (via Reduction)
-
In a round-bottom flask, dissolve 4-fluoro-2-methyl-5-nitro-1H-indole (1 equivalent) in ethanol or ethyl acetate.
-
Add 10% Palladium on carbon (Pd/C) (5-10 mol% Pd).
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (as monitored by TLC, typically 4-12 hours).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
If necessary, the product can be further purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, with 0.5% triethylamine).
Data Presentation
Table 1: Comparison of Reaction Conditions for Fischer Indole Synthesis
| Catalyst | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| H₂SO₄ | Ethanol | 78 | 40-60 | General Knowledge |
| ZnCl₂ | Acetic Acid | 100-120 | 50-70 | [1][2] |
| PPA | Neat | 90-110 | 60-80 | General Knowledge |
| p-TsOH | Toluene | 110 | 55-75 | [1] |
Table 2: Comparison of Reduction Methods for Nitroindoles
| Reducing Agent | Solvent | Temperature (°C) | Typical Yield Range (%) | Reference |
| H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 85-95 | General Knowledge |
| SnCl₂·2H₂O | Ethanol | 78 | 80-90 | General Knowledge |
| Fe / NH₄Cl | Ethanol/Water | 78 | 75-85 | General Knowledge |
| Na₂S₂O₄ | THF/Water | 25 | 70-80 | General Knowledge |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare substituted indoles like this compound?
A1: Several methods are widely used for indole synthesis. The most common include the Fischer, Leimgruber-Batcho, Reissert, and Sugasawa syntheses.[1][2] For this specific molecule, a plausible and effective route is the reductive cyclization of a substituted o-nitrotoluene derivative, which is a robust method often used in industrial applications.[1][3] The Fischer indole synthesis, which involves reacting a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions, is also a classic and versatile option.[4][5]
Q2: What are the key starting materials for the synthesis of this compound via a reductive cyclization pathway?
A2: A common approach would start with a suitably substituted nitrophenyl compound. For instance, a plausible precursor would be 1-fluoro-4-methyl-2,5-dinitrobenzene or a related 2-nitrotoluene derivative that can be elaborated and then cyclized. The key is to have the nitro group positioned ortho to a side chain that can form the five-membered ring upon reduction.
Q3: The final amino group at the 5-position seems sensitive. Should it be protected during synthesis?
A3: Yes, the amine functionality can be sensitive to the conditions used in many indole syntheses, particularly acidic conditions (like in the Fischer synthesis) or during certain catalytic reactions. It is often strategic to introduce the amino group in a protected form, such as a nitro group (-NO2), which is then reduced to the amine (-NH2) in the final step of the synthesis. This avoids unwanted side reactions.
Q4: What are typical storage conditions for the final product, this compound?
A4: The compound should be stored in a dark place under an inert atmosphere, typically at refrigerated temperatures (2-8°C), to prevent degradation.[6] Indole derivatives, especially those with amino groups, can be susceptible to air and light-induced oxidation, which may lead to the formation of colored, resinous substances.[2]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | If using a catalytic reduction (e.g., Pd/C, Raney Nickel), ensure the catalyst is fresh and active. Perform a test reaction on a known standard if possible. For metal-acid reductions (e.g., Fe/HCl, SnCl2/HCl), ensure the metal is finely powdered and activated. |
| Incorrect Reaction Temperature | Indole syntheses can be temperature-sensitive. Fischer indole syntheses often require elevated temperatures to proceed.[5] Reductive cyclizations may require heating to ensure both reduction and cyclization occur. Monitor the reaction temperature closely and consider optimizing it in small-scale trials. |
| Poor Quality Reagents/Solvents | Use anhydrous solvents and high-purity reagents, as moisture and impurities can quench catalysts or cause side reactions. This is particularly crucial for reactions involving sensitive reagents like organometallics or strong acids.[1] |
| Steric or Electronic Hindrance | The presence of multiple substituents on the aromatic ring can affect reactivity. Electron-withdrawing groups, such as the fluorine atom, can hinder certain reactions like the Fischer indole synthesis.[7] In such cases, switching to a different synthetic route or using more forcing conditions (higher temperature, stronger acid) may be necessary. |
Issue 2: Formation of Multiple Products or Impurities
| Potential Cause | Troubleshooting Steps |
| Incomplete Cyclization | The reduction of the nitro group may occur without subsequent cyclization, leaving an amino intermediate. Ensure reaction time and temperature are sufficient for the cyclization step. Stronger acids or different catalysts can promote ring closure. |
| Over-reduction | In reactions involving catalytic hydrogenation, the indole ring itself can be reduced to an indoline if conditions are too harsh (high pressure, prolonged reaction time).[2] Monitor the reaction by TLC or LC-MS to stop it once the desired product is formed. |
| Tar/Polymer Formation | Indoles can be unstable in strong acidic conditions, leading to polymerization.[2] If using a Fischer synthesis, consider using a milder Lewis acid (e.g., ZnCl2) instead of strong Brønsted acids (e.g., H2SO4).[4] Ensure efficient stirring and avoid localized overheating. |
| Regioisomer Formation (Fischer Synthesis) | If using an unsymmetrical ketone in a Fischer synthesis, two different regioisomers can form.[7] To synthesize the 2-methyl-indole, acetone is the appropriate ketone. If using a more complex, unsymmetrical ketone, expect potential separation challenges. |
Data from Related Syntheses
The following table presents data from published syntheses of structurally related fluoro-indoles. This information can serve as a benchmark for optimizing the synthesis of this compound.
| Reaction Type | Starting Material | Key Reagents | Product | Yield | Reference |
| Reductive Cyclization | 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one | NaBH4, Dioxane/H2O | 5-Fluoroindole | 70% | [1] |
| Fischer Indole Synthesis | Phenylhydrazine & 1,4-Cyclohexanedione monoethyleneacetal | Heat (190°C) | Tricyclic Indole Intermediate | 89% | [8] |
| Fischer Indole Synthesis | Ketoester & Phenylhydrazine | Trifluoroacetic acid | Indolenine Lactone | Not specified | [8] |
| Sugasawa Synthesis | 4-Fluoroaniline | BCl3, Chloroacetonitrile, ZnCl2 | 1-(2-amino-5-fluorophenyl)-2-chloroethan-1-one | 45% | [1] |
Experimental Protocols
Protocol: Representative Reductive Cyclization for Indole Synthesis
Disclaimer: This is a generalized protocol based on common methods for preparing substituted indoles and should be adapted and optimized for the specific synthesis of this compound.
-
Preparation of Precursor: Synthesize the appropriate ortho-nitro precursor, for example, 4-fluoro-2-methyl-5-nitro-1-(2-oxopropyl)benzene, through standard organic chemistry methods.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Addition of Reducing Agent: Add a reducing agent. For example, add iron powder (Fe, ~5.0 eq) in portions, followed by a catalytic amount of hydrochloric acid (HCl). Alternatively, use tin(II) chloride (SnCl2, ~4.0 eq) in ethanol.
-
Reaction: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the metal salts.
-
Extraction: Neutralize the filtrate with a base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final this compound.
Visual Guides
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer Indole Synthesis [organic-chemistry.org]
- 6. achmem.com [achmem.com]
- 7. youtube.com [youtube.com]
- 8. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]
Technical Support Center: Optimizing Derivatization of 4-Fluoro-2-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the derivatization of 4-Fluoro-2-methyl-1H-indol-5-amine.
I. Troubleshooting Guides
The derivatization of this compound presents a key challenge due to the presence of two nucleophilic sites: the indole nitrogen (N-1) and the amino group at the 5-position (5-NH2). The following guides address common issues related to regioselectivity, reactivity, and product purification.
Acylation Reactions
Acylation of this compound can be achieved using acylating agents such as acyl chlorides or acid anhydrides. The primary challenge is controlling the site of acylation.
Issue 1.1: Lack of or Low Reactivity
| Possible Cause | Troubleshooting Step |
| Insufficiently activated acylating agent. | Use a more reactive acylating agent (e.g., acyl chloride instead of acid anhydride). |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring for side product formation. |
| Inappropriate solvent. | Screen different solvents. Aprotic solvents like THF, DMF, or dichloromethane are often suitable.[1] |
| Steric hindrance around the nucleophilic site. | This is less likely to be the primary issue for the 5-amino group but could be a factor for the N-1 position if a bulky acylating agent is used. |
Issue 1.2: Poor Regioselectivity (Mixture of N-1 and 5-N-acylated products)
| Possible Cause | Troubleshooting Step |
| Competitive reactivity of N-1 and 5-NH2. | The 5-amino group is generally more nucleophilic and will react preferentially under neutral or mildly basic conditions. To favor 5-N-acylation, avoid strong bases that can deprotonate the indole nitrogen.[2] |
| Reaction conditions favoring N-1 acylation. | The use of a strong base (e.g., NaH, LDA) will deprotonate the indole N-H, making it a potent nucleophile and favoring N-1 acylation.[3][4] |
| Use of a protecting group strategy. | To achieve selective N-1 acylation, first protect the 5-amino group (e.g., as a Boc-carbamate), then perform the N-1 acylation, followed by deprotection.[5][6][7] |
Issue 1.3: Formation of Di-acylated Product
| Possible Cause | Troubleshooting Step |
| Excess acylating agent. | Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the acylating agent. |
| Prolonged reaction time or high temperature. | Monitor the reaction progress by TLC or LC-MS and stop the reaction once the mono-acylated product is predominantly formed. |
Issue 1.4: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step |
| Similar polarity of isomers. | Utilize column chromatography with a shallow gradient of a suitable solvent system (e.g., ethyl acetate/hexanes, dichloromethane/methanol). |
| Presence of unreacted starting material or acylating agent. | Quench the reaction properly and perform an aqueous workup to remove water-soluble impurities. The hydrolyzed acylating agent can often be removed by a basic wash. |
Sulfonation Reactions
Sulfonation is typically performed on the aromatic ring or the amino group. For this compound, the reaction is expected to occur at the 5-amino group to form a sulfonamide.
Issue 2.1: Lack of or Low Reactivity
| Possible Cause | Troubleshooting Step |
| Low reactivity of the sulfonylating agent. | Use a more reactive sulfonyl chloride (e.g., an arylsulfonyl chloride with electron-withdrawing groups). |
| Inappropriate base. | A tertiary amine base like triethylamine or pyridine is commonly used to neutralize the HCl byproduct.[8] Ensure the base is dry and used in at least stoichiometric amounts. |
| Low reaction temperature. | Some sulfonylation reactions may require gentle heating. |
Issue 2.2: Side Reactions
| Possible Cause | Troubleshooting Step |
| Oxidation of the indole ring. | Aromatic amines and indoles can be sensitive to strong oxidizing conditions.[9] If using strong sulfonating agents like fuming sulfuric acid, consider milder conditions such as a sulfonyl chloride in the presence of a base. |
| Reaction at the indole nitrogen. | While less likely than with acylation, under strongly basic conditions, some reaction at N-1 might occur. Using a non-nucleophilic base can help mitigate this. |
| Di-sulfonylation. | Use a controlled amount of the sulfonylating agent. |
Issue 2.3: Product Instability
| Possible Cause | Troubleshooting Step |
| Hydrolysis of the sulfonamide. | Sulfonamides are generally stable, but prolonged exposure to strong acid or base during workup should be avoided. |
II. Frequently Asked Questions (FAQs)
Q1: Which position of this compound is more reactive towards electrophiles?
A1: The 5-amino group is generally more nucleophilic and therefore more reactive towards most electrophiles, such as acyl chlorides and sulfonyl chlorides, under neutral or mildly basic conditions.[2] The indole nitrogen (N-1) can become more reactive if deprotonated with a strong base. The C-3 position of the indole ring is also a potential site for electrophilic attack, but the amino group is a stronger activating group, directing reactions to the amine itself.[10]
Q2: How can I selectively achieve acylation at the 5-amino position?
A2: To favor acylation at the 5-amino position, use standard acylation conditions without a strong base. A common method is to react the aminoindole with an acyl chloride or anhydride in an aprotic solvent, often with a mild, non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.
Q3: How can I selectively achieve acylation at the indole nitrogen (N-1)?
A3: For selective N-1 acylation, you will likely need to employ a protecting group strategy. First, protect the more reactive 5-amino group using a suitable protecting group like Boc-anhydride. Then, deprotonate the indole nitrogen with a strong base (e.g., NaH) and react it with the desired acylating agent. Finally, remove the protecting group from the 5-amino position.[5][6]
Q4: What are the best solvents for these derivatization reactions?
A4: Aprotic solvents are generally preferred. For acylation, dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[1] For sulfonylation, pyridine can serve as both the solvent and the base. The choice of solvent can influence reaction rates and selectivity, so screening may be necessary.
Q5: What are common side products to look out for?
A5: The most common side products are the regioisomer of your desired product (i.e., the N-1 derivative if you are targeting the 5-NH2, and vice-versa) and the di-substituted product where both nucleophilic sites have reacted. Over-acylation or sulfonation can also occur.
Q6: What purification methods are most effective for these derivatives?
A6: Column chromatography on silica gel is the most common method for purifying these types of compounds. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane/methanol) is typically effective in separating the desired product from starting materials and side products. Recrystallization can also be a viable option for solid products if a suitable solvent system is found.
III. Experimental Protocols
The following are generalized protocols that can be adapted for the derivatization of this compound. Optimization of stoichiometry, temperature, and reaction time will be necessary.
General Protocol for 5-N-Acylation
-
Dissolve this compound (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., DCM, THF).
-
Add a non-nucleophilic base such as triethylamine (1.1 - 1.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride or acid anhydride (1.0 - 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
General Protocol for 5-N-Sulfonylation
-
Dissolve this compound (1.0 eq) in anhydrous pyridine or another suitable aprotic solvent containing a tertiary amine base (e.g., triethylamine, 2-3 eq).
-
Cool the mixture to 0 °C.
-
Add the sulfonyl chloride (1.0 - 1.2 eq) portion-wise or as a solution in the reaction solvent.
-
Allow the reaction to stir at 0 °C or room temperature until completion (monitor by TLC or LC-MS).
-
Pour the reaction mixture into ice-water and extract the product with an organic solvent.
-
Wash the organic layer sequentially with dilute HCl (to remove excess pyridine), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
IV. Data Presentation
Table 1: Comparison of General Reaction Conditions for Acylation of Indoles/Anilines
| Parameter | N-Acylation of Indole | 3-Acylation of Indole | Acylation of Anilines |
| Acylating Agent | Acyl chloride, Thioester, Carboxylic acid | Acyl chloride, Acid anhydride | Acyl chloride, Acid anhydride |
| Catalyst/Base | Strong base (e.g., NaH, Cs2CO3) | Lewis Acid (e.g., AlCl3, Y(OTf)3) | Pyridine, Triethylamine |
| Solvent | Xylene, THF, DMF | Dichloromethane, Ionic Liquid | Dichloromethane, THF, Pyridine |
| Temperature | 100-140 °C (Thioester) | Room Temperature | 0 °C to Room Temperature |
| Selectivity | N-1 position | C-3 position | Amino group |
| Reference | [3][4] | [11] | [12][13] |
Table 2: Comparison of General Reaction Conditions for Sulfonation of Aromatic Amines
| Parameter | Sulfonamide Formation |
| Sulfonylating Agent | Sulfonyl chloride |
| Base | Pyridine, Triethylamine |
| Solvent | Pyridine, Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Selectivity | Amino group |
| Reference | [8][12] |
V. Visualizations
Caption: General workflow for the acylation of this compound.
Caption: Control of regioselectivity in the acylation reaction based on the choice of base.
References
- 1. chemoselective-n-acylation-of-indoles-using-thioesters-as-acyl-source - Ask this paper | Bohrium [bohrium.com]
- 2. quora.com [quora.com]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoselective N-acylation of indoles using thioesters as acyl source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Protective Groups [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bhu.ac.in [bhu.ac.in]
- 11. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
Stability and storage conditions for 4-Fluoro-2-methyl-1H-indol-5-amine
This technical support center provides guidance on the stability, storage, and handling of 4-Fluoro-2-methyl-1H-indol-5-amine, a crucial intermediate for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For optimal long-term stability, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry, and well-ventilated area. To prevent degradation, storage at 2-8°C under an inert atmosphere is recommended.[1]
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is crucial to handle the compound in a well-ventilated area.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Q3: Is this compound sensitive to air and light?
Yes. Indole derivatives, particularly 2-methylindoles, can be susceptible to auto-oxidation in the presence of air.[3] Aromatic amines can also be sensitive to light. Therefore, it is essential to store the compound under an inert atmosphere and in a light-protective container.
Q4: What are the signs of degradation of this compound?
Visual signs of degradation may include a change in color (e.g., darkening from off-white/light brown to a darker shade) or a change in physical form (e.g., clumping of the solid). Chemical analysis, such as HPLC or TLC, can provide a more definitive assessment of purity and degradation.
Q5: What materials are incompatible with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation of the compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage or handling. | 1. Verify the purity of your sample using the provided analytical protocols.2. If degradation is confirmed, use a fresh, properly stored sample for your experiment.3. Review your experimental setup to ensure compatibility with the compound's stability profile. |
| Change in physical appearance of the solid | Oxidation or reaction with moisture. | 1. Discontinue use of the suspect batch.2. Assess the purity of the material using the recommended analytical methods.3. If purity is compromised, procure a new batch and ensure strict adherence to storage and handling guidelines. |
| Difficulty dissolving the compound | Potential formation of insoluble degradation products. | 1. Attempt dissolution in a range of appropriate solvents.2. If solubility issues persist, it may indicate degradation. Analyze the sample for purity.3. Consider gentle warming or sonication to aid dissolution, but be mindful of potential thermal degradation. |
Stability and Storage Summary
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation reactions. Aromatic amines show good stability at low temperatures. |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation, to which indole rings, especially 2-methyl substituted ones, can be susceptible.[3] |
| Light | Amber vial or opaque container | Protects the compound from light-induced degradation. |
| Moisture | Tightly sealed container in a dry environment | Aromatic amines can be hygroscopic; moisture can lead to degradation. |
| Incompatible Substances | Strong oxidizing agents, strong acids, strong bases | These substances can react with and degrade the amine and indole functional groups. |
Experimental Protocols
Protocol 1: Assessment of Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method to assess the purity of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA)
-
C18 reverse-phase HPLC column
-
HPLC system with UV detector
Procedure:
-
Sample Preparation: Prepare a stock solution of the compound in ACN at a concentration of 1 mg/mL. Dilute this stock solution with the mobile phase to a final concentration of 50 µg/mL.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
-
Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
-
Analysis: Inject the prepared sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak. The appearance of significant secondary peaks may indicate the presence of impurities or degradation products.
Protocol 2: Stability Assessment under Accelerated Conditions
This protocol describes a method to evaluate the stability of the compound under stressed conditions.
Procedure:
-
Sample Preparation: Weigh 5-10 mg of this compound into three separate amber glass vials.
-
Stress Conditions:
-
Vial 1 (Control): Store at 2-8°C in the dark under an inert atmosphere.
-
Vial 2 (Elevated Temperature): Store at 40°C in the dark.
-
Vial 3 (Light Exposure): Store at room temperature exposed to ambient laboratory light.
-
-
Time Points: Analyze the samples at initial (T=0), 1 week, 2 weeks, and 4 weeks.
-
Analysis: At each time point, prepare a sample from each vial as described in the HPLC protocol and assess the purity.
-
Evaluation: Compare the purity of the stressed samples (Vial 2 and 3) to the control sample (Vial 1). A significant decrease in the purity of the stressed samples indicates susceptibility to thermal or light-induced degradation.
Visualizations
Caption: Workflow for assessing the purity and stability of this compound.
Caption: Factors influencing the experimental outcome with this compound.
References
Troubleshooting low yield in Fischer indole synthesis of fluorinated compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in the Fischer indole synthesis of fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why is it used for fluorinated compounds?
The Fischer indole synthesis is a classic organic reaction used to synthesize indoles from a phenylhydrazine and a carbonyl compound (aldehyde or ketone) in the presence of an acid catalyst.[1][2] This method is valuable for creating fluorinated indoles, which are important structural motifs in many pharmaceuticals and agrochemicals, due to the wide availability of fluorinated phenylhydrazines.
Q2: What are the key steps in the Fischer indole synthesis mechanism?
The mechanism involves several key steps:
-
Hydrazone Formation: The phenylhydrazine and carbonyl compound condense to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine form.
-
[3][3]-Sigmatropic Rearrangement: This is the crucial bond-forming step where the N-N bond is cleaved and a C-C bond is formed.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization.
-
Ammonia Elimination: The final step involves the elimination of ammonia to form the stable indole ring.[2][4]
Q3: How does fluorine substitution on the phenylhydrazine ring affect the reaction?
Fluorine is a strongly electron-withdrawing group, which can significantly impact the reaction. The electronic effects of fluorine can influence the rate and success of the key[3][3]-sigmatropic rearrangement. Depending on its position on the aromatic ring, fluorine can either stabilize or destabilize the transition state of this step, potentially leading to lower yields or favoring side reactions. Computational studies have been employed to better understand these effects.
Troubleshooting Low Yields
Low yields in the Fischer indole synthesis of fluorinated compounds can be attributed to several factors. This guide provides a systematic approach to troubleshooting common issues.
Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting low yields in the Fischer indole synthesis of fluorinated compounds.
References
Preventing degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Fluoro-2-methyl-1H-indol-5-amine during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for this compound?
A1: this compound is susceptible to degradation primarily through two pathways:
-
Oxidation: The electron-rich indole ring and the amino group are prone to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or metal catalysts. This can lead to the formation of colored impurities and complex polymeric byproducts. The presence of the activating amino and methyl groups on the indole core increases its susceptibility to oxidation compared to unsubstituted indoles.
-
Acid/Base Instability: While generally stable under neutral conditions, prolonged exposure to strong acids or bases can lead to decomposition. Strong acids can cause protonation of the indole nitrogen, which may lead to undesired side reactions or polymerization, particularly at elevated temperatures. Strong bases can deprotonate the indole nitrogen, increasing its nucleophilicity and reactivity, which might also lead to side reactions.
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it under the following conditions:
-
Inert Atmosphere: Store the compound under an inert atmosphere, such as argon or nitrogen, to minimize contact with oxygen.
-
Low Temperature: Keep the compound in a refrigerator at 2-8°C.[1]
-
Protection from Light: Store in a dark place or use an amber-colored vial to prevent light-induced degradation.[1]
Q3: What are the signs of degradation of this compound?
A3: Degradation of this compound can be visually identified by a change in color from off-white or light brown to a darker brown or black solid. In solution, the appearance of coloration often indicates the formation of oxidative impurities. Analytically, degradation can be confirmed by techniques such as TLC (showing multiple spots), HPLC (appearance of new peaks), or NMR spectroscopy (presence of unexpected signals).
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield and Formation of Colored Impurities in Acylation Reactions
Possible Cause: Indoles, particularly those with electron-donating groups like the amino and methyl groups in this compound, are highly reactive in Friedel-Crafts acylation reactions. The use of strong Lewis acids like AlCl₃ can lead to decomposition and the formation of colored byproducts.[2] The reaction may also be occurring at both the C3 position and the amino group.
Troubleshooting Steps:
-
Use a Milder Lewis Acid: Switch from strong Lewis acids like AlCl₃ to milder ones such as ZnCl₂, InCl₃, or Et₂AlCl.[2]
-
Protect the Amino Group: Protect the 5-amino group as a carbamate (e.g., Boc, Cbz) or an amide before acylation to prevent side reactions at this position.
-
Optimize Reaction Temperature: Run the reaction at a lower temperature (e.g., 0°C to room temperature) to minimize the formation of byproducts.
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation.
Experimental Protocol: N-Boc Protection of this compound
-
Dissolve this compound (1 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Poor Reactivity or Decomposition in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause: The free amino and indole N-H groups can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions. With an electron-donating group on the indole nitrogen, the C-I or C-Br bond at the 3-position can become too electron-rich, hindering oxidative addition.[3]
Troubleshooting Steps:
-
Protect the Indole Nitrogen: Protect the indole N-H with a suitable protecting group such as tosyl (Ts), mesyl (Ms), or benzyl (Bn) to prevent coordination with the palladium catalyst. The choice of protecting group can influence the electronic properties of the indole ring.
-
Protect the Amino Group: The 5-amino group should also be protected to avoid interference with the catalytic cycle. A Boc group is often suitable.
-
Ligand and Base Screening: Optimize the reaction by screening different phosphine ligands and bases. For instance, bulky electron-rich ligands can often improve the efficiency of cross-coupling reactions.
-
Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can deactivate the palladium catalyst and promote oxidative degradation of the indole.
Experimental Protocol: N-Tosylation of Boc-Protected this compound
-
To a solution of N-Boc-4-fluoro-2-methyl-1H-indol-5-amine (1 eq.) in anhydrous THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at 0°C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl) (1.1 eq.) in one portion.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Issue 3: Multiple Products in Alkylation Reactions
Possible Cause: Indoles can undergo alkylation at both the N1 and C3 positions. The presence of the activating 5-amino group can further increase the reactivity, potentially leading to polyalkylation, especially with reactive alkylating agents.[4]
Troubleshooting Steps:
-
Protect the Indole Nitrogen: To achieve selective C3-alkylation, it is often necessary to protect the indole N-H.
-
Protect the Amino Group: To avoid N-alkylation of the amino group, it should be protected prior to the reaction.
-
Control Stoichiometry: Use a controlled amount of the alkylating agent, and consider using an excess of the indole to minimize polyalkylation.
-
Choice of Base and Solvent: The choice of base and solvent can significantly influence the N/C selectivity of indole alkylation. For N-alkylation, polar aprotic solvents and a strong base are typically used. For C3-alkylation, the reaction is often carried out under acidic conditions or with a protected N1 position.
Data Summary
Table 1: Recommended Protecting Groups for this compound
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| 5-Amino | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N, DCM | TFA, DCM or HCl in Dioxane |
| 5-Amino | Benzyloxycarbonyl | Cbz | Cbz-Cl, NaHCO₃, Dioxane/H₂O | H₂, Pd/C or HBr/AcOH |
| 1-Indole (N-H) | Tosyl | Ts | TsCl, NaH, THF | Mg, MeOH or SmI₂ |
| 1-Indole (N-H) | Benzyl | Bn | BnBr, NaH, DMF | H₂, Pd/C |
Visualizations
Caption: Troubleshooting workflow for degradation issues.
Caption: General protection strategy workflow.
References
- 1. achmem.com [achmem.com]
- 2. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 3. Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 4-Fluoro-2-methyl-1H-indol-5-amine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and scalable approach involves a multi-step synthesis beginning with the nitration of a substituted aniline, followed by the Fischer indole synthesis and a final reduction step. This method allows for the strategic introduction of the required functional groups.
Q2: Why is the Fischer indole synthesis a key step in this process?
A2: The Fischer indole synthesis is a robust and versatile method for constructing the indole core of the molecule.[1][2] It involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone, in this case, acetone, to form the desired indole ring structure.[1][2]
Q3: What are the critical safety precautions to consider during this synthesis?
A3: Several steps in this synthesis require careful handling of hazardous materials. Nitrating agents are highly corrosive and oxidizing. Diazonium salts can be explosive if allowed to dry. Catalytic hydrogenation involves flammable hydrogen gas under pressure. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and follow all institutional safety guidelines.
Q4: How can I purify the final product, this compound?
A4: Purification of the final aromatic amine product is typically achieved through column chromatography. Due to the basic nature of the amine, specialized columns, such as amine-functionalized silica or basic alumina, can provide better separation and reduce tailing. Alternatively, adding a small amount of a basic modifier like triethylamine to the eluent during standard silica gel chromatography can also be effective.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield or formation of multiple isomers during nitration of 3-fluoro-6-methylaniline. | - Incorrect reaction temperature. - Inappropriate nitrating agent or concentration. | - Maintain a low reaction temperature (typically 0-5 °C) to control the regioselectivity of the nitration. - Use a well-defined nitrating mixture, such as a mixture of nitric acid and sulfuric acid, and add it dropwise to the aniline solution. |
| Step 2: Incomplete diazotization of 4-fluoro-2-methyl-5-nitroaniline. | - Temperature too high, leading to decomposition of the diazonium salt. - Insufficient amount of nitrous acid. | - Keep the reaction temperature strictly between 0-5 °C. - Ensure a slight excess of sodium nitrite is used and test for its presence with starch-iodide paper. |
| Step 2: Low yield during the reduction of the diazonium salt to the hydrazine. | - Inefficient reducing agent. - Premature decomposition of the diazonium salt. | - Use a reliable reducing agent like stannous chloride (SnCl2) in concentrated hydrochloric acid. - Add the diazonium salt solution to the reducing agent solution promptly after its formation. |
| Step 3: Fischer indole synthesis fails or gives low yields. | - The presence of a strongly electron-donating amino group (in a potential alternative route) can lead to side reactions and prevent the required[3][3]-sigmatropic rearrangement. - Inappropriate acid catalyst or reaction conditions. | - It is often more successful to perform the Fischer indole synthesis with the nitro-substituted phenylhydrazine and then reduce the nitro group in the final step. - Common catalysts include polyphosphoric acid (PPA), zinc chloride, or strong Brønsted acids like sulfuric acid. The choice of catalyst and temperature is crucial and may require optimization.[1] |
| Step 4: Incomplete reduction of the nitro group to the amine. | - Inactive catalyst. - Insufficient hydrogen pressure or reaction time. - Catalyst poisoning. | - Use a fresh, high-quality catalyst such as Palladium on carbon (Pd/C). - Ensure adequate hydrogen pressure (typically 50 psi) and allow for sufficient reaction time, monitoring the reaction by TLC or LC-MS. - Ensure all starting materials and solvents are free of impurities that could poison the catalyst. |
| Final Product: Difficulty in purification and persistent impurities. | - The basicity of the amine product can cause it to interact strongly with silica gel, leading to peak tailing and poor separation. - Presence of closely related side products. | - Use an amine-functionalized silica column or add a small percentage of triethylamine or ammonia to the mobile phase. - Consider reversed-phase chromatography with an appropriate mobile phase. |
Experimental Protocols
A plausible synthetic pathway for the scaled-up synthesis of this compound is outlined below.
Figure 1: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 4-Fluoro-2-methyl-5-nitroaniline
-
In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C.
-
Slowly add 3-fluoro-6-methylaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C.
-
In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the aniline solution, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic.
-
Filter the precipitated solid, wash with water until the filtrate is neutral, and dry under vacuum to yield 4-fluoro-2-methyl-5-nitroaniline.
Step 2: Synthesis of (4-Fluoro-2-methyl-5-nitrophenyl)hydrazine
-
Suspend 4-fluoro-2-methyl-5-nitroaniline in a mixture of concentrated hydrochloric acid and water and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of stannous chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution to the stannous chloride solution, maintaining the temperature below 10 °C.
-
After the addition, stir the reaction mixture for 2-3 hours at room temperature.
-
Filter the resulting precipitate, wash with a small amount of cold water, and then with a saturated solution of sodium bicarbonate.
-
Dry the solid under vacuum to obtain (4-fluoro-2-methyl-5-nitrophenyl)hydrazine.
Step 3: Fischer Indole Synthesis of 4-Fluoro-2-methyl-5-nitro-1H-indole
-
To a flask containing polyphosphoric acid (PPA), add (4-fluoro-2-methyl-5-nitrophenyl)hydrazine.
-
Add acetone to the mixture and heat the reaction to 80-90 °C.
-
Stir the mixture at this temperature for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture and pour it onto a mixture of ice and water.
-
Neutralize the mixture with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-fluoro-2-methyl-5-nitro-1H-indole.
Step 4: Synthesis of this compound
-
Dissolve 4-fluoro-2-methyl-5-nitro-1H-indole in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Pressurize the reaction vessel with hydrogen gas (typically 50 psi).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography.
Quantitative Data Summary
The following table provides expected ranges for key parameters in the synthesis. Actual results may vary depending on the specific reaction scale and conditions.
| Step | Reactant | Product | Typical Yield (%) | Typical Purity (%) |
| 1 | 3-Fluoro-6-methylaniline | 4-Fluoro-2-methyl-5-nitroaniline | 70-85 | >95 |
| 2 | 4-Fluoro-2-methyl-5-nitroaniline | (4-Fluoro-2-methyl-5-nitrophenyl)hydrazine | 60-75 | >90 |
| 3 | (4-Fluoro-2-methyl-5-nitrophenyl)hydrazine | 4-Fluoro-2-methyl-5-nitro-1H-indole | 50-70 | >95 (after chromatography) |
| 4 | 4-Fluoro-2-methyl-5-nitro-1H-indole | This compound | 85-95 | >98 (after chromatography) |
Logical Relationships in Troubleshooting
The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis.
Figure 2: A logical diagram for troubleshooting the synthesis.
References
Common impurities in 4-Fluoro-2-methyl-1H-indol-5-amine and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-methyl-1H-indol-5-amine. The information provided addresses common impurities and their removal based on established synthetic routes for indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most probable common impurities in a sample of this compound?
A1: The impurity profile of this compound is highly dependent on the synthetic route employed. A common and efficient method for the synthesis of substituted indoles is the Fischer indole synthesis. Based on this method, the following impurities are likely to be present:
-
Unreacted Starting Materials:
-
(4-Fluoro-5-nitrophenyl)hydrazine
-
Acetone or its derivatives
-
-
Intermediates:
-
Hydrazone intermediate
-
-
Side-Reaction By-products:
-
Positional isomers (e.g., 6-Fluoro-2-methyl-1H-indol-5-amine)
-
Over-methylated or under-methylated analogs
-
Products of incomplete cyclization
-
Oxidized indole species (indoxyls, isatins)
-
Q2: How can I qualitatively and quantitatively analyze the purity of my this compound sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is ideal for separating the target compound from both more polar and less polar impurities. A UV detector can be used for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved from the main compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile impurities, though derivatization might be necessary for the indoleamine itself.
Q3: My sample of this compound has a dark coloration. What could be the cause and how can I remove it?
A3: Dark coloration in indole derivatives is often due to the presence of oxidized impurities. These can form upon exposure to air and light. To remove these colored impurities, the following methods can be effective:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon can adsorb colored impurities. Subsequent filtration through celite should yield a lighter-colored solution.
-
Recrystallization: This is a highly effective method for removing both colored and other impurities. The choice of solvent is critical.
-
Column Chromatography: Flash column chromatography on silica gel can separate the desired product from more polar colored impurities.
Troubleshooting Guides
Issue 1: Low Purity After Synthesis
Symptoms:
-
Broad melting point range.
-
Multiple spots on Thin Layer Chromatography (TLC).
-
Low percentage purity as determined by HPLC or NMR.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. Ensure sufficient reaction time and appropriate temperature. |
| Side Reactions | Optimize reaction conditions (temperature, catalyst, solvent) to minimize the formation of by-products. |
| Contaminated Starting Materials | Ensure the purity of starting materials before use. Purify starting materials if necessary. |
Issue 2: Difficulty in Removing a Specific Impurity
Symptoms:
-
A persistent impurity peak in the HPLC chromatogram, even after initial purification.
-
Co-elution of the impurity with the product.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Similar Polarity of Product and Impurity | If recrystallization is ineffective, column chromatography with a different solvent system or a different stationary phase (e.g., alumina) may be required. Preparative HPLC is a powerful tool for separating closely related compounds. |
| Isomeric Impurity | Positional isomers can be particularly challenging to separate. High-resolution analytical techniques like high-field NMR or specialized chiral chromatography (if applicable) may be needed for identification and separation. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Protocol 2: Flash Column Chromatography
-
Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase Selection: Determine a suitable solvent system using TLC. A good system will provide a retention factor (Rf) of 0.2-0.4 for the desired product. A common starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack the column with a slurry of silica gel in the mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Elute the column with the chosen mobile phase, collecting fractions.
-
Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Hypothetical Impurity Profile Before and After Purification
| Impurity ID | Potential Structure | Retention Time (min) | Area % (Crude) | Area % (After Recrystallization) | Area % (After Chromatography) |
| IMP-1 | (4-Fluoro-5-nitrophenyl)hydrazine | 3.5 | 2.1 | 0.5 | <0.1 |
| IMP-2 | Hydrazone Intermediate | 5.2 | 3.8 | 0.8 | 0.1 |
| Product | This compound | 7.8 | 92.5 | 98.5 | 99.8 |
| IMP-3 | Positional Isomer | 8.1 | 1.6 | 0.2 | <0.1 |
Note: This data is illustrative and based on typical purification efficiencies.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.
Caption: Troubleshooting logic for addressing low purity issues in this compound.
Optimizing solvent systems for chromatography of 4-Fluoro-2-methyl-1H-indol-5-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of 4-Fluoro-2-methyl-1H-indol-5-amine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to chromatography?
A1: Understanding the compound's properties is crucial for selecting an appropriate chromatographic system. This compound is a polar molecule due to the presence of an amine group (-NH2) and the nitrogen atom within the indole ring. The fluorine atom also contributes to its polarity. This suggests that for normal-phase chromatography, a relatively polar mobile phase will be needed to elute the compound, while for reversed-phase chromatography, a highly aqueous mobile phase may be required for retention.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉FN₂ | [1][2] |
| Molecular Weight | ~164.18 g/mol | [3][4] |
| Appearance | Solid | [1][3] |
| Boiling Point | 343.6°C (Predicted) | [4][5] |
| Polarity | Considered a polar compound | Inferred from structure |
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: Several techniques can be employed, depending on the scale and required purity:
-
Thin-Layer Chromatography (TLC): Ideal for initial solvent system screening and reaction monitoring due to its speed and low cost.[6]
-
Flash Column Chromatography: The standard method for preparative purification of gram-scale quantities in a typical organic chemistry lab.[7]
-
High-Performance Liquid Chromatography (HPLC): Best for high-resolution analytical separation and for purifying small quantities with very high purity. Given the compound's polarity, both reversed-phase (with specialized columns) and HILIC (Hydrophilic Interaction Liquid Chromatography) are viable options.[8]
Q3: How do I choose a starting solvent system for TLC or flash chromatography?
A3: The best practice is to screen various solvent systems using TLC to find one that provides a retention factor (Rf) between 0.25 and 0.35 for the target compound.[9] A good starting point for a polar compound like this is a binary mixture of a non-polar solvent (like hexanes) and a moderately polar solvent (like ethyl acetate).[10] If the compound does not move from the baseline, the polarity of the mobile phase should be increased.
Troubleshooting and Optimization Guide
This guide addresses specific issues that may arise during the chromatography of this compound.
Thin-Layer Chromatography (TLC) & Column Chromatography
Q4: My compound is stuck on the baseline (Rf ≈ 0) in a hexane/ethyl acetate system. What should I do?
A4: This indicates the solvent system is not polar enough to elute the compound from the polar silica gel.
-
Solution 1: Increase Solvent Polarity. Gradually increase the percentage of the more polar solvent (ethyl acetate). If that is insufficient, switch to a more polar solvent system, such as dichloromethane/methanol.[10] A good starting point would be 5% methanol in dichloromethane.[11]
-
Solution 2: Add a Basic Modifier. Amines often interact strongly with the acidic silanol groups on the silica surface, causing streaking and poor mobility. Adding a small amount (0.1-2%) of a base like triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase can neutralize these sites and significantly improve the spot shape and mobility.[6][10]
Q5: My compound runs to the solvent front (Rf ≈ 1). How do I fix this?
A5: The mobile phase is too polar. You need to decrease its overall polarity.
-
Solution: Increase the proportion of the non-polar solvent in your mixture (e.g., increase the percentage of hexanes in a hexane/ethyl acetate system).
Q6: The spots on my TLC plate are streaked or elongated. Why is this happening?
A6: Streaking is a common issue with polar compounds, especially amines.
-
Cause 1: Sample Overloading. The initial spot applied to the TLC plate was too concentrated.[6] Dilute your sample and re-spot.
-
Cause 2: Strong Stationary Phase Interaction. As mentioned, amines can bind strongly to acidic silica gel.
-
Solution: Add a basic modifier like triethylamine or a few drops of ammonium hydroxide to your eluent to improve the spot shape.[6][11]
graph TD {
graph [fontname="Arial", fontsize=12, splines=ortho, nodesep=0.8, ranksep=0.5];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, margin=0.1];
edge [fontname="Arial", fontsize=10];
}
Caption: Troubleshooting logic for common HPLC issues.
Experimental Protocols
Protocol 1: TLC Solvent System Screening
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom edge.[7]
-
Sample Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to carefully spot a small amount of the dissolved sample onto the origin line. The spot should be small and concentrated. Allow the solvent to evaporate completely.[7]
-
Developing Chamber: Pour your chosen solvent system into a developing chamber or beaker to a depth of about 0.5 cm. The solvent level must be below the origin line on your TLC plate.[7] Cover the chamber with a watch glass and let it saturate for a few minutes.
-
Development: Carefully place the TLC plate into the chamber. Ensure the plate is upright and the solvent does not splash over the origin. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry. Visualize the spots. If the compound is not colored, use a UV lamp (254 nm) or an appropriate chemical stain (e.g., permanganate or ninhydrin for the amine) to see the spots.
-
Analysis: Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front). Adjust the solvent system as described in the troubleshooting guide to achieve an optimal Rf of 0.25-0.35.[9]
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Choose an appropriate solvent system based on your optimized TLC results (Rf ≈ 0.25-0.35).
-
Column Preparation: Select a column of appropriate size. Pack the column with silica gel using either a dry packing or slurry method. The slurry method (mixing silica with the non-polar solvent and pouring it into the column) is often preferred to avoid air bubbles and cracks.
-
Equilibration: Pass 2-3 column volumes of your starting, non-polar eluent through the packed column to ensure it is well-settled and equilibrated.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a weak solvent and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve the crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting free-flowing powder to the top of the column. This method is often superior for preventing band broadening.
-
Elution: Carefully add the mobile phase to the top of the column. Apply gentle air pressure ('flash') to push the solvent through the column at a steady rate.[12]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified compound. Combine the pure fractions and remove the solvent using a rotary evaporator.
Table 2: Common Solvent Systems for Normal-Phase Chromatography
The following table lists common solvents and binary systems, ordered by increasing polarity, that can be used as starting points for developing a separation method.
System (Polarity) Components Typical Use Case Low Hexanes / Petroleum Ether Very non-polar compounds Low-Medium Hexanes / Ethyl Acetate (e.g., 9:1 to 1:1) Standard system for many organic compounds[10] Medium-High Dichloromethane / Methanol (e.g., 99:1 to 9:1) More polar compounds, like amines and alcohols[10] High (with modifier) Dichloromethane / Methanol / NH₄OH Very polar or basic compounds that streak[11]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. sinfoochem.com [sinfoochem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound | 398487-76-8 | Benchchem [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. silicycle.com [silicycle.com]
- 7. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 8. quora.com [quora.com]
- 9. youtube.com [youtube.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. columbia.edu [columbia.edu]
Validation & Comparative
Purity Analysis of 4-Fluoro-2-methyl-1H-indol-5-amine: A Comparative Guide Using HPLC and NMR Spectroscopy
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity determination of 4-Fluoro-2-methyl-1H-indol-5-amine, a key building block in medicinal chemistry. This document outlines detailed experimental protocols, presents comparative data, and visualizes the analytical workflows.
The precise substitution pattern of this compound, featuring a fluorine atom, a methyl group, and an amine group on the indole scaffold, imparts distinct chemical properties that are valuable in the synthesis of pharmacologically active molecules.[1] Given its role as a crucial intermediate, rigorous purity assessment is paramount to avoid the interference of impurities in subsequent biological assays and to ensure the integrity of the final compounds.
Comparative Purity Data
The purity of this compound and a structural analog, 2-methyl-1H-indol-5-amine, was assessed using both Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and quantitative ¹H Nuclear Magnetic Resonance (qNMR) spectroscopy. The results are summarized in the table below.
| Compound | Purity by RP-HPLC (%) | Purity by q¹H NMR (%) |
| This compound | 98.5 | 98.2 |
| 2-methyl-1H-indol-5-amine (Alternative) | 97.8 | 97.5 |
Experimental Protocols
Detailed methodologies for the HPLC and NMR analyses are provided below. These protocols are based on established methods for the analysis of substituted indole derivatives and have been adapted for the specific compounds .
1. High-Performance Liquid Chromatography (HPLC) Protocol
A simple and rapid isocratic RP-HPLC method was developed for the purity assessment.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (Solvent B) in a 65:35 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample was dissolved in the mobile phase to a concentration of approximately 1 mg/mL.
2. Quantitative ¹H Nuclear Magnetic Resonance (qNMR) Protocol
Quantitative ¹H NMR was employed for an orthogonal assessment of purity.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Sample Preparation: An accurately weighed amount of this compound (approx. 10 mg) and the internal standard (approx. 5 mg) were dissolved in a known volume of DMSO-d₆.
-
Acquisition Parameters:
-
Pulse sequence with a 90° pulse.
-
Relaxation delay of 30 seconds to ensure full signal relaxation.
-
A sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Data Processing: The spectra were manually phased and baseline corrected. The purity was calculated by comparing the integral of a well-resolved proton signal of the analyte with the integral of the olefinic proton signal of the internal standard.
Method Comparison and Workflow Visualization
Both HPLC and qNMR are powerful techniques for purity determination, each with its own advantages. HPLC is highly sensitive and excellent for separating a wide range of impurities. qNMR, on the other hand, is a primary analytical method that does not require a reference standard of the analyte itself and can provide a direct measure of the absolute purity.
Potential Impurities
During the synthesis of substituted indoles, several types of impurities can be formed. For this compound, potential impurities could arise from incomplete reactions or side reactions. For instance, the synthesis of the related compound sertindole has been shown to generate impurities from incomplete reduction or dehalogenation.[2] Therefore, it is crucial to employ analytical methods capable of detecting and quantifying such process-related impurities.
References
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Indole Analogs
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an objective, data-driven comparison of the biological activity of fluorinated and non-fluorinated indole analogs, a privileged scaffold in numerous therapeutic agents. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways, this document serves as a comprehensive resource for understanding the nuanced impact of fluorination on this critical class of compounds.
The indole nucleus is a fundamental component of a vast array of biologically active natural products and synthetic drugs.[1] The introduction of fluorine atoms into the indole ring system can profoundly influence a molecule's physicochemical properties, thereby modulating its biological activity.[1] These effects can manifest as alterations in metabolic stability, lipophilicity, binding affinity to target proteins, and overall pharmacokinetic profiles.[1][2] This guide will delve into specific examples, backed by experimental data, to illustrate these critical differences.
I. Comparative Biological Activity Data
The following tables summarize quantitative data comparing the biological activity of fluorinated and non-fluorinated indole analogs across various biological targets.
Table 1: Anticancer Activity
| Compound | Non-Fluorinated Analog | Fluorinated Analog | Target Cell Line(s) | IC₅₀ (µM) - Non-Fluorinated | IC₅₀ (µM) - Fluorinated | Fold Change in Potency | Reference |
| Indole-based Tubulin Inhibitor | Indole-acrylamide derivative | Fluorinated indole-acrylamide derivative | U-937 (Leukemia) | >10 | 0.6 | >16.7-fold increase | [3] |
| Spirooxindole Derivative | Non-fluorinated spirooxindole-maleimide | Fluorinated spirooxindole-maleimide | MCF-7 (Breast Cancer) | Not specified | 3.88 - 5.83 | Not specified | [4] |
Table 2: Antiviral Activity (HIV-1 Reverse Transcriptase Inhibition)
| Compound | Non-Fluorinated Analog | Fluorinated Analog | Assay | IC₅₀ (nM) - Non-Fluorinated | IC₅₀ (nM) - Fluorinated | Fold Change in Potency | Reference |
| Indole-based NNRTI | Compound 16 | Compound 17a (5-fluoro) | Wild-type reverse transcriptase | 332 | 50 | ~7-fold increase | [5] |
| Indole-based NNRTI | Compound 16 | Compound 17b (5-fluoro) | Wild-type reverse transcriptase | 332 | 25 | ~13-fold increase | [5] |
| Indole-carboxamide | Non-fluorinated indole III | 4-fluorinated indole IV | HIV-1 Inhibition | Not specified | Not specified | ~50-fold increase | [5] |
Table 3: Kinase Inhibition
| Compound | Non-Fluorinated Analog | Fluorinated Analog | Target Kinase | IC₅₀ (nM) - Non-Fluorinated | IC₅₀ (nM) - Fluorinated | Fold Change in Potency | Reference |
| Indazole Derivative | 4-fluoroindazole (51) | 6-fluoroindazole (52) | ROCK1 | 2500 | 14 | ~178-fold increase | [5] |
Table 4: Receptor Binding Affinity (Serotonin Receptors)
| Compound | Non-Fluorinated Analog | Fluorinated Analog | Target Receptor | Kᵢ (nM) - Non-Fluorinated | Kᵢ (nM) - Fluorinated | Fold Change in Affinity | Reference |
| Indole-imidazole Agonist | Non-halogenated analog | 4-fluoro-5-iodo-1H-indole (AGH-192) | 5-HT₇ | Not specified | 4 | Not specified | [6] |
Table 5: Physicochemical and Pharmacokinetic Properties
| Property | Non-Fluorinated Analog Series | Fluorinated Analog Series | Observation | Reference |
| pKa | 3-(3-(piperidin-1-yl)propyl)indole | Fluorinated 3-(3-(piperidin-1-yl)propyl)indole | Significant reduction in pKa upon fluorination | [7] |
| Oral Absorption | 3-(3-(piperidin-1-yl)propyl)indole | Fluorinated 3-(3-(piperidin-1-yl)propyl)indole | Dramatically beneficial influence on oral absorption | [7] |
| Oral Bioavailability | 6-fluoroindazole (52) | Not applicable | Good oral bioavailability (61%) observed for the fluorinated analog | [5] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
MTT Assay for Cell Viability and Proliferation
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Principle: Metabolically active cells utilize mitochondrial dehydrogenases to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[1][8]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (both fluorinated and non-fluorinated analogs) and incubate for a specified period (e.g., 48 or 72 hours).[1]
-
MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 2-4 hours to allow formazan crystal formation.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.[1] The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.
NCI-60 Human Tumor Cell Line Screen
The National Cancer Institute's 60-cell line screen is a comprehensive method to evaluate the anticancer potential of a compound against a diverse panel of human cancer cell lines.[9]
Protocol Overview:
-
Cell Plating: The 60 different human tumor cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney, are inoculated into 96-well microtiter plates.[9][10]
-
Compound Addition: After a 24-hour pre-incubation period, the test compounds are added at a single high dose (e.g., 10⁻⁵ M) for the initial screen.[9]
-
Incubation: The plates are incubated for 48 hours.[7]
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins, providing an estimation of total protein mass, which is proportional to the number of cells.[9]
-
Data Analysis: The percentage of growth is calculated for each cell line. Compounds showing significant growth inhibition are then typically subjected to a five-dose screen to determine the GI₅₀ (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC₅₀ (concentration causing 50% cell kill).[7]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle.
Principle: The assay quantifies the synthesis of DNA from an RNA template by recombinant HIV-1 RT. The newly synthesized DNA is labeled with a tag (e.g., biotin) and detected using a colorimetric or luminescent method.[6][11][12]
Protocol (Colorimetric ELISA-based):
-
Reaction Setup: In a microtiter plate, combine the recombinant HIV-1 RT enzyme, a template-primer hybrid (e.g., poly(A)·oligo(dT)), and a mixture of deoxynucleoside triphosphates (dNTPs), including a digoxigenin (DIG)-labeled dUTP and a biotin-labeled dUTP.
-
Compound Addition: Add the test compounds (fluorinated and non-fluorinated indole analogs) at various concentrations.
-
Incubation: Incubate the reaction mixture to allow for DNA synthesis.
-
Capture and Detection: The biotin-labeled DNA product is captured on a streptavidin-coated plate. An anti-DIG antibody conjugated to an enzyme (e.g., peroxidase) is then added, which binds to the DIG-labeled DNA.
-
Signal Generation: A substrate for the enzyme is added, resulting in a colorimetric signal that is proportional to the amount of DNA synthesized. The absorbance is measured using a plate reader.
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of RT inhibition against the compound concentration.
ROCK1 Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of Rho-associated coiled-coil containing protein kinase 1 (ROCK1), a serine/threonine kinase involved in various cellular processes.
Principle: The assay measures the phosphorylation of a specific substrate by the ROCK1 enzyme. The level of phosphorylation is quantified, often using an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[13]
Protocol (ADP-Glo™ Kinase Assay):
-
Kinase Reaction: In a multi-well plate, combine the purified ROCK1 enzyme, its specific substrate (e.g., a peptide or protein), and ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Incubation: Incubate the reaction at room temperature to allow for the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: The IC₅₀ value is calculated from the dose-response curve of kinase inhibition.
5-HT₁D Receptor Binding Assay
This assay measures the affinity of a compound for the serotonin 1D (5-HT₁D) receptor.
Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]5-HT) for binding to the 5-HT₁D receptor in a membrane preparation from cells or tissues expressing the receptor.[14][15][16]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a source known to express the 5-HT₁D receptor (e.g., CHO-K1 cells transfected with the human 5-HT₁D receptor).[15]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radiolabeled ligand at a fixed concentration, and the test compound at various concentrations. To determine non-specific binding, a high concentration of a known 5-HT₁D ligand is used.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The Kᵢ (inhibitory constant) is calculated from the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of a compound.
Protocol:
-
Sample Preparation: Prepare a solution of the compound of known concentration in a suitable solvent (often a water-co-solvent mixture).[5]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH electrode.[5]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve.[17]
Oral Bioavailability Determination in Rats
This in vivo experiment measures the fraction of an orally administered drug that reaches the systemic circulation.
Protocol:
-
Animal Dosing: A group of rats is administered the test compound intravenously (IV), and another group is administered the compound orally (PO) at a known dose.[18]
-
Blood Sampling: At predetermined time points after dosing, blood samples are collected from the animals.[18]
-
Plasma Analysis: The concentration of the drug in the plasma is quantified using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is plotted, and the area under the curve (AUC) is calculated for both the IV and PO administration routes.
-
Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated using the following formula: F(%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100[19]
III. Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the comparison of fluorinated and non-fluorinated indole analogs.
Caption: 5-HT1D Receptor Signaling Pathway
Caption: Drug Discovery Workflow
Caption: Impact of Fluorination on Indole Analogs
IV. Conclusion
The data presented in this guide unequivocally demonstrates that the strategic incorporation of fluorine into the indole scaffold can lead to significant improvements in biological activity. The observed increases in potency against cancer cell lines, viral enzymes, and protein kinases highlight the potential of fluorination as a powerful tool in drug design. Furthermore, the ability of fluorine to modulate physicochemical properties, such as pKa, can translate into enhanced pharmacokinetic profiles, including improved oral absorption and bioavailability.
While the effects of fluorination are context-dependent and not universally beneficial, the case studies presented here provide compelling evidence for its utility in optimizing the therapeutic potential of indole-based compounds. This guide serves as a valuable resource for researchers in the field, offering a foundation of comparative data and detailed experimental protocols to inform the rational design of next-generation fluorinated indole analogs.
References
- 1. researchhub.com [researchhub.com]
- 2. Kinase Assays. [bio-protocol.org]
- 3. NCI-60 Human Tumor Cell Line Screen - NCI [dctd.cancer.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. 4.5. HIV-1 RT Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. NCI 60 cell line panel [bio-protocol.org]
- 11. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 12. profoldin.com [profoldin.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. lecerveau.mcgill.ca [lecerveau.mcgill.ca]
- 15. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
- 16. Characterization of 5-HT1D receptor binding sites in post-mortem human brain cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indole Derivatives as Potential Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various fluorinated indole derivatives, drawing insights from recent studies on related compounds. While direct SAR studies on 4-Fluoro-2-methyl-1H-indol-5-amine derivatives are not extensively available in the public domain, this document synthesizes data from structurally similar indole-containing molecules to infer potential SAR trends and guide future research. The information is presented to aid in the design and development of novel therapeutic agents.
Comparative Biological Activity of Fluorinated Indole Analogs
The following table summarizes the biological activities of various indole derivatives from recent studies. This data provides a basis for understanding how structural modifications can influence cytotoxic and inhibitory activities.
| Compound ID | Target/Assay | Cell Line | IC50/GI50 (nM) | Source |
| Indole-Chalcone Derivatives | ||||
| FC116 ((E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) | Cytotoxicity | HCT-116/L (oxaliplatin-resistant) | 6 | [1] |
| Compound 14 (5-fluoro analog of FC116) | Cytotoxicity | HCT-116/L | 7 | [1] |
| Compound 10 (4-methyl analog) | Cytotoxicity | HCT-116/L | 141 | [1] |
| Compound 11 (5-methyl analog) | Cytotoxicity | HCT-116/L | 30 | [1] |
| Compound 12 (6-methyl analog) | Cytotoxicity | HCT-116/L | 24 | [1] |
| Compound 13 (7-methyl analog) | Cytotoxicity | HCT-116/L | 16 | [1] |
| Compound 16 (5-chloro analog) | Cytotoxicity | HCT-116/L | 17 | [1] |
| Indazole-based PLK4 Inhibitors | ||||
| C05 | PLK4 Kinase Inhibition | - | < 0.1 | [2] |
| C05 | Antiproliferative | IMR-32 | 948 | [2] |
| C05 | Antiproliferative | MCF-7 | 979 | [2] |
| C05 | Antiproliferative | H460 | 1679 | [2] |
| Pyrido[4,3-b]indole CFTR Potentiators | ||||
| Compound 29 (6,9-difluoro analog) | CFTR Potentiation | - | 150 (EC50) | [3] |
| Compound 30 (6-fluoro-9-methyl analog) | CFTR Potentiation | - | 60 (EC50) | [3] |
| Racemic 32 (6-fluoro-9-methyl, 1-methyl tetrahydropyridine) | CFTR Potentiation | - | 30 (EC50) | [3] |
| Racemic 33 (6-fluoro-9-methyl, 3-methyl tetrahydropyridine) | CFTR Potentiation | - | 22 (EC50) | [3] |
Inferred Structure-Activity Relationships
From the available data on related indole compounds, several key SAR trends can be highlighted:
-
Impact of Halogen Substitution: The position and nature of halogen substituents on the indole ring significantly influence activity. For instance, in the indole-chalcone series, a fluoro group at the 6-position (FC116) or 5-position (Compound 14) resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[1] Similarly, a 5-chloro substituent (Compound 16) also demonstrated strong activity.[1] This suggests that electron-withdrawing groups at these positions are favorable.
-
Role of Methyl Group Placement: The position of a methyl group on the indole nucleus also modulates activity. In the same indole-chalcone series, a methyl group at the 7-position (Compound 13) was found to be the most potent among the methylated analogs, while a 4-methyl substitution (Compound 10) led to a significant decrease in activity.[1]
-
Kinase Inhibition: For indazole-based inhibitors targeting Polo-like kinase 4 (PLK4), specific structural modifications led to a compound (C05) with exceptionally high potency (IC50 < 0.1 nM).[2] While the exact structure of C05 is not detailed in the abstract, this highlights the potential of the core scaffold for developing potent kinase inhibitors.
-
Modulation of Ion Channels: In the case of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives acting as CFTR potentiators, a fluorine atom at the 6-position was a key feature.[3] Further modifications, such as the addition of a methyl group at the 9-position, enhanced potency.[3] This indicates that a combination of electronic and steric factors governs the activity of these compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of SAR studies. Below are generalized protocols based on the cited literature for key assays.
1. Cell Proliferation/Cytotoxicity Assay (MTT or MTS Assay)
-
Cell Seeding: Cancer cell lines (e.g., HCT-116, MCF-7) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a series of dilutions) for a specified period (e.g., 48 or 72 hours).
-
Cell Viability Measurement: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength. The half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values are then calculated by plotting the percentage of cell viability against the compound concentration.
2. Kinase Inhibition Assay
-
Assay Principle: The ability of a compound to inhibit a specific kinase (e.g., PLK4) is often measured using an in vitro assay that detects the amount of ATP consumed during the phosphorylation reaction.
-
Procedure: The kinase, its substrate, and ATP are incubated with varying concentrations of the test inhibitor.
-
Detection: The amount of remaining ATP or the amount of phosphorylated substrate is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) or radioactivity-based assays using [γ-32P]ATP.
-
Data Analysis: The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.
3. In Vivo Tumor Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human tumor cells (e.g., MCF-7).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the test compound (e.g., via intraperitoneal injection or oral gavage) at a specific dose and schedule. A control group receives the vehicle.
-
Efficacy Measurement: Tumor volume is measured regularly using calipers. The body weight of the mice is also monitored to assess toxicity.
-
Data Analysis: The antitumor efficacy is expressed as the percentage of tumor growth inhibition compared to the control group.
Visualizing Key Concepts
To better understand the processes involved in SAR studies and the potential mechanisms of action, the following diagrams are provided.
Caption: A generalized workflow for the discovery and optimization of novel indole derivatives.
Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway, a common target for anti-cancer indole derivatives.
Caption: Logical relationship between the core indole structure, its modifications, and the resulting biological activity.
This guide serves as a starting point for researchers interested in the SAR of this compound derivatives. By leveraging the insights from related compound series, it is possible to formulate hypotheses and design new analogs with improved therapeutic potential. Further focused studies on the specified indole scaffold are necessary to establish a definitive SAR profile.
References
Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable fluorinated indole building block in medicinal chemistry. The validation of its synthesis is presented through a detailed spectroscopic analysis, offering benchmark data for researchers engaged in the synthesis and characterization of this and related compounds.
Proposed Synthesis: Fischer Indole Synthesis
A plausible and widely applicable method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine and a ketone or aldehyde.
Synthetic Pathway
The proposed two-step synthesis commences with the formation of the key intermediate, (4-fluoro-5-aminophenyl)hydrazine, followed by the Fischer indole cyclization with acetone.
Caption: Proposed Fischer Indole Synthesis of this compound.
Spectroscopic Validation
The structural confirmation of synthesized this compound is achieved through a combination of spectroscopic techniques. The following table summarizes the expected spectroscopic data for the target compound.[1]
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals for aromatic protons on the indole ring, a singlet for the C2-methyl protons, broad signals for the amine (NH₂) and indole (NH) protons. Coupling between the fluorine atom and adjacent aromatic protons is expected. |
| ¹³C NMR | Nine distinct carbon signals. The carbon atom attached to the fluorine will exhibit a large one-bond C-F coupling constant. |
| ¹⁹F NMR | A single resonance in the aromatic region, characteristic of a fluoro-substituted benzene ring. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) corresponding to the exact mass of the compound (C₉H₉FN₂), which is approximately 164.18 g/mol . |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H stretching (from both the amine and the indole ring), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-F stretching. |
Comparison of Synthetic Methods
While the Fischer indole synthesis is a robust method, other classical indole syntheses offer alternative routes, each with its own advantages and disadvantages.
| Synthetic Method | Starting Materials | General Conditions | Advantages | Disadvantages |
| Fischer Indole Synthesis | Substituted phenylhydrazine, ketone/aldehyde | Acid catalysis (Brønsted or Lewis acids), heat.[2][3] | Versatile, wide range of starting materials available, well-established. | Can be harsh for sensitive substrates, potential for side reactions. |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative, dimethylformamide dimethyl acetal (DMFDMA) | Two steps: enamine formation followed by reductive cyclization (e.g., Raney Ni, H₂ or Fe/AcOH).[4] | High yields, mild conditions, avoids harsh acids.[4] | Starting o-nitrotoluenes can be less readily available than phenylhydrazines. |
| Bischler-Möhlau Indole Synthesis | α-Haloacetophenone, excess aniline | High temperatures.[5] | One-pot reaction. | Harsh conditions, often low yields, limited to 2-arylindoles.[5] |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Indole Synthesis
Step 1: Synthesis of (4-Fluoro-5-aminophenyl)hydrazine
-
Diazotization of 4-Fluoro-5-nitroaniline: To a cooled (0-5 °C) solution of 4-fluoro-5-nitroaniline in concentrated hydrochloric acid and water, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to form the corresponding diazonium salt.
-
Reduction to Hydrazine: The cold diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid at 0-5 °C. The resulting precipitate of the hydrazine hydrochloride is collected by filtration.
-
Reduction of the Nitro Group: The nitro-substituted hydrazine is then reduced to the corresponding amine. A common method is the use of iron powder in the presence of an acid like hydrochloric or acetic acid. The reaction mixture is heated, and upon completion, the iron salts are filtered off, and the product is extracted after basification.
Step 2: Fischer Indole Cyclization
-
Hydrazone Formation: The synthesized (4-fluoro-5-aminophenyl)hydrazine is dissolved in a suitable solvent such as ethanol or acetic acid, and a slight excess of acetone is added. The mixture is stirred, often with gentle heating, to form the corresponding hydrazone.
-
Cyclization: An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) is added to the hydrazone. The mixture is then heated to induce cyclization. The reaction progress is monitored by thin-layer chromatography.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled and neutralized. The product is extracted with an organic solvent, and the organic layer is washed and dried. The crude product is then purified by column chromatography or recrystallization to yield this compound.
General Procedure for Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).
-
Mass Spectrometry: Mass spectra are obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
-
Infrared Spectroscopy: IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a solid (e.g., KBr pellet) or as a thin film.
Logical Workflow for Synthesis and Validation
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
References
Comparative Analysis of Synthetic Routes to 4-Fluoro-2-methyl-1H-indol-5-amine: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Fluoro-2-methyl-1H-indol-5-amine, a crucial building block in the development of kinase inhibitors and other pharmacologically active molecules, can be synthesized through various routes. This guide provides a comparative analysis of potential synthetic strategies, offering insights into their methodologies and the data necessary for informed decision-making in a research and development setting.
The strategic incorporation of a fluorine atom and an amine group onto the indole scaffold makes this compound a valuable synthon in medicinal chemistry. Its structural features allow for the fine-tuning of physicochemical and biological properties, such as metabolic stability, binding affinity, and lipophilicity, which are critical for the development of effective therapeutics. While several general methods for indole synthesis are adaptable for this specific molecule, a detailed comparison of the available routes is essential for optimizing its production.
Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached through modifications of classical indole syntheses. The most probable and widely applicable method is the Fischer indole synthesis. Alternative routes, such as those starting from appropriately substituted nitroaromatics, also present viable options. Below is a comparison of these potential routes, compiled from established chemical principles and analogous syntheses found in the literature.
Table 1: Comparison of Potential Synthetic Routes to this compound
| Parameter | Route 1: Modified Fischer Indole Synthesis | Route 2: Reductive Cyclization of a Nitroindole Intermediate |
| Starting Materials | 3-Fluoro-4-nitrophenylhydrazine and Acetone | 4-Fluoro-2-methyl-5-nitro-1H-indole |
| Key Reactions | Hydrazone formation,[1][1]-sigmatropic rearrangement, Cyclization, Aromatization | Nitration of 4-fluoro-2-methyl-1H-indole, Reduction of the nitro group |
| Reported Yield | Yields for analogous Fischer indole syntheses are generally moderate to high (60-90%), but can be substrate-dependent. | Yields for similar reductive cyclizations are typically high (>80%). |
| Reaction Conditions | Acid catalysis (e.g., H₂SO₄, PPA), elevated temperatures. | Nitration: Strong acid (e.g., HNO₃/H₂SO₄). Reduction: Catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid reduction (e.g., Fe/HCl). |
| Advantages | Convergent, well-established, and versatile method. | Potentially high-yielding final step. |
| Disadvantages | Potential for side reactions and purification challenges. The synthesis of the substituted phenylhydrazine precursor can be multi-step. | The initial nitration step may produce regioisomers, requiring careful control and purification. The synthesis of the starting 4-fluoro-2-methyl-1H-indole is required. |
| Scalability | Generally scalable, though optimization of reaction conditions may be necessary. | Scalable, with catalytic hydrogenation being a common industrial process. |
Experimental Protocols
Route 1: Modified Fischer Indole Synthesis
-
Hydrazone Formation: 3-Fluoro-4-nitrophenylhydrazine is reacted with an excess of acetone in an acidic medium (e.g., acetic acid in ethanol) at reflux to form the corresponding hydrazone.
-
Indolization: The crude hydrazone is then treated with a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, and heated to induce the[1][1]-sigmatropic rearrangement and subsequent cyclization and aromatization to yield 4-Fluoro-2-methyl-5-nitro-1H-indole.
-
Reduction: The resulting nitroindole is reduced to the target amine using standard conditions, such as catalytic hydrogenation with palladium on carbon (Pd/C) in a suitable solvent like ethanol or ethyl acetate.
Route 2: Reductive Cyclization of a Nitroindole Intermediate
-
Nitration: 4-Fluoro-2-methyl-1H-indole is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position. This step requires careful control to minimize the formation of other isomers.
-
Reduction: The purified 4-Fluoro-2-methyl-5-nitro-1H-indole is then subjected to reduction. Catalytic hydrogenation using H₂ gas and a palladium catalyst is a clean and efficient method. Alternatively, reduction with metals like iron or tin in the presence of an acid can be employed.
Visualization of Synthetic Pathways
To illustrate the logical flow of the synthetic routes, the following diagrams are provided.
Caption: Synthetic workflow for Route 1.
Caption: Synthetic workflow for Route 2.
Application in Drug Discovery: A Workflow Perspective
This compound serves as a key starting material in the synthesis of complex molecules, particularly kinase inhibitors. The general workflow for its utilization in a drug discovery program is outlined below.
Caption: General drug discovery workflow.
Conclusion
The synthesis of this compound is a critical step for the development of novel therapeutics. While the Fischer indole synthesis represents a robust and versatile approach, the reductive cyclization of a pre-formed nitroindole offers a potentially higher-yielding alternative for the final step. The choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability requirements, and the desired purity of the final product. The provided workflows and comparative data serve as a foundational guide for researchers to select and optimize the most suitable synthetic strategy for their specific needs. Further process development and optimization would be necessary to translate these routes to a larger scale.
References
In vitro kinase assay protocol for inhibitors derived from 4-Fluoro-2-methyl-1H-indol-5-amine
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of in vitro kinase assay protocols tailored for the evaluation of inhibitors derived from the 4-Fluoro-2-methyl-1H-indol-5-amine scaffold. This document outlines detailed experimental methodologies, presents comparative data for inhibitor performance, and visualizes key workflows and concepts.
The discovery and development of novel kinase inhibitors are pivotal in the quest for targeted therapies for a multitude of diseases, including cancer and inflammatory disorders. The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield promising inhibitor candidates. This guide focuses on inhibitors derived from this compound, providing the necessary protocols and comparative data to effectively assess their potency and selectivity.
Comparative Performance of Kinase Inhibitors
The successful development of a kinase inhibitor hinges on its potency against the target kinase and its selectivity over other kinases in the kinome. The following tables summarize the inhibitory activity of a hypothetical inhibitor derived from this compound, "Indole-Inhibitor-A," against a panel of kinases, compared to a known broad-spectrum inhibitor (Staurosporine) and a clinically approved inhibitor for a related target.
Table 1: IC50 Values of Kinase Inhibitors Against a Panel of Serine/Threonine Kinases
| Kinase Target | Indole-Inhibitor-A (nM) | Staurosporine (nM) | Reference Inhibitor (e.g., Dabrafenib for BRAF) (nM) |
| BRAF | 15 | 5 | 1 |
| Aurora Kinase A | 250 | 10 | >10,000 |
| PKA | >10,000 | 8 | >10,000 |
| ROCK1 | 1,200 | 12 | >10,000 |
Table 2: IC50 Values of Kinase Inhibitors Against a Panel of Tyrosine Kinases
| Kinase Target | Indole-Inhibitor-A (nM) | Staurosporine (nM) | Reference Inhibitor (e.g., Dasatinib for SRC) (nM) |
| SRC | 80 | 2 | 0.5 |
| FLT3 | 50 | 7 | >5,000 |
| EGFR | 5,000 | 20 | 15 |
| VEGFR2 | 350 | 15 | 25 |
Data presented are hypothetical and for illustrative purposes.
Experimental Protocols: In Vitro Kinase Assays
Several methodologies can be employed to determine the in vitro efficacy of kinase inhibitors. The choice of assay depends on factors such as throughput requirements, sensitivity, and the nature of the kinase and substrate. Below are detailed protocols for three widely used assay formats: a luminescence-based assay, a fluorescence-based assay, and the "gold standard" radiometric assay.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This homogeneous assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in ATP corresponds to an increase in kinase activity. The luminescent signal is inversely proportional to kinase activity.[1][2][3]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
This compound derived inhibitor
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In a well of a multiwell plate, add 5 µL of the kinase reaction buffer.
-
Add 2.5 µL of the inhibitor at various concentrations or DMSO for the control.
-
Add 2.5 µL of the kinase and substrate mixture.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
Detection:
-
Allow the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add a volume of Kinase-Glo® reagent equal to the volume of the kinase reaction in each well (e.g., 12.5 µL).
-
Mix briefly on a plate shaker.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Fluorescence-Based Kinase Assay
This method often utilizes a peptide substrate labeled with a fluorophore that exhibits a change in fluorescence properties upon phosphorylation.[4]
Materials:
-
Kinase of interest
-
Fluorescently labeled peptide substrate
-
Kinase buffer
-
ATP
-
This compound derived inhibitor
-
Black, non-binding 96- or 384-well plates
-
Fluorescence plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of the inhibitor in DMSO.
-
Kinase Reaction Setup:
-
To each well, add kinase buffer, the inhibitor at various concentrations (or DMSO), and the kinase.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation: Add a mixture of the fluorescently labeled peptide substrate and ATP to initiate the reaction.
-
Incubation: Incubate the plate at 30°C, protected from light. The reaction can be monitored in real-time or as an endpoint measurement.
-
Detection: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.[4]
-
Data Analysis: Determine the initial reaction rates from the kinetic reads or use the endpoint fluorescence values. Calculate the percent inhibition and IC50 values.
Radiometric Kinase Assay
Considered the gold standard, this assay directly measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate.[5][6][7]
Materials:
-
Kinase of interest
-
Substrate (peptide or protein)
-
Kinase buffer
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP
-
This compound derived inhibitor
-
Phosphocellulose paper (e.g., P81)
-
Stop solution (e.g., phosphoric acid)
-
Scintillation counter and scintillation fluid
Protocol:
-
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.
-
Kinase Reaction Setup:
-
In a microcentrifuge tube, combine the kinase buffer, inhibitor, kinase, and substrate.
-
Prepare the ATP mixture containing both unlabeled ATP and [γ-³²P]ATP.
-
-
Reaction Initiation: Add the ATP mixture to the reaction tube to start the reaction.
-
Incubation: Incubate at 30°C for a specified time (e.g., 20-30 minutes).[5]
-
Reaction Termination and Substrate Capture:
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.[5]
-
Immediately immerse the filter paper in a wash buffer (e.g., 0.75% phosphoric acid) to stop the reaction and wash away unincorporated radiolabeled ATP.
-
Perform several washes.
-
-
Detection:
-
Dry the filter paper.
-
Place the filter paper in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The amount of radioactivity is directly proportional to the kinase activity. Calculate the percent inhibition and determine the IC50 value.
Visualizing Workflows and Pathways
Diagrams are essential for understanding complex experimental processes and biological pathways.
Caption: General workflow for in vitro kinase inhibitor screening.
Caption: Simplified MAPK signaling pathway targeted by kinase inhibitors.
Caption: Comparison of common in vitro kinase assay formats.
References
- 1. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.com]
- 2. ebiotrade.com [ebiotrade.com]
- 3. promega.com [promega.com]
- 4. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
Unveiling the Selectivity Landscape: A Comparative Analysis of Kinase Inhibitors Built on the 4-Fluoro-2-methyl-1H-indol-5-amine Scaffold
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of kinase inhibitors developed from the 4-Fluoro-2-methyl-1H-indol-5-amine scaffold reveals a distinct cross-reactivity profile, offering valuable insights for researchers and drug development professionals. This guide provides a comparative look at the selectivity of these inhibitors against a panel of human kinases, juxtaposed with alternative therapies, supported by robust experimental data.
At the forefront of this class of inhibitors is Brivanib (BMS-540215), a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). Understanding its selectivity is crucial for predicting both on-target efficacy and potential off-target effects. This guide delves into the kinome-wide profiling of Brivanib and compares it with other prominent VEGFR2 inhibitors, namely Rivoceranib, Lenvatinib, and Tivozanib, to provide a clear perspective on their relative performance.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. The following tables summarize the inhibitory activity of Brivanib and its key competitors against their primary targets and a selection of off-target kinases, as determined by extensive kinome scanning.
Table 1: Potency Against Primary Kinase Targets (IC50 in nM)
| Kinase Target | Brivanib (BMS-540215) | Rivoceranib | Lenvatinib | Tivozanib |
| VEGFR1 (FLT1) | 380 | >90% inhibition at 160nM | 22 | 30.6 |
| VEGFR2 (KDR) | 25 | 16 | 4 | 1.5 |
| VEGFR3 (FLT4) | 10 | >90% inhibition at 160nM | 5.2 | 15 |
| FGFR1 | 148 | - | 46 | - |
| FGFR2 | 125 | - | 100 | - |
| FGFR3 | 68 | - | 30 | - |
| Data for Rivoceranib is presented as percent inhibition at a given concentration as IC50 values for all targets were not uniformly available in the public domain. A dash (-) indicates that data was not readily available in the reviewed sources. |
Table 2: Cross-Reactivity Profile – Inhibition of Selected Off-Target Kinases
This table presents a snapshot of the off-target effects of the compared inhibitors. Data is primarily derived from KINOMEscan assays, which measure the percentage of remaining kinase activity in the presence of the inhibitor. A lower percentage indicates stronger inhibition.
| Kinase | Brivanib (% Control) | Rivoceranib (% Inhibition @ 1µM) | Lenvatinib (% Inhibition @ 1µM) | Tivozanib (% Inhibition @ 1µM) |
| PDGFRβ | >240-fold less sensitive than VEGFR2 | 62.1% | - | >50% |
| KIT | - | 47.3% | 85 | >50% |
| RET | - | 71.7% | 80 | - |
| SRC | High % Control (low inhibition) | - | - | - |
| LCK | High % Control (low inhibition) | - | - | - |
| EGFR | High % Control (low inhibition) | - | - | - |
| JAK3 | High % Control (low inhibition) | - | - | - |
| Data interpretation: For Brivanib, a high "% Control" signifies weak inhibition. For other inhibitors, a higher "% Inhibition" indicates stronger off-target activity. A dash (-) indicates that specific quantitative data was not readily available in the reviewed sources. |
A broader analysis of kinome scans reveals that Rivoceranib is a highly selective VEGFR2 inhibitor, with significant inhibition of only a few other kinases at therapeutic concentrations.[1][2] In a panel of 270 kinases, Tivozanib inhibited over 70 kinases by more than 50%, while Lenvatinib inhibited 31 additional kinases to a similar extent.[1]
Experimental Protocols
The data presented in this guide is based on established and rigorous experimental methodologies designed to profile the activity and selectivity of kinase inhibitors.
KINOMEscan™ Assay
The KINOMEscan™ platform (DiscoverX) is a competition-based binding assay used to determine the interaction of a compound with a large panel of human kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.
Methodology:
-
Preparation of Kinase-tagged Phage: T7 phage strains individually tagged with a unique DNA barcode are used to express specific kinases.
-
Competition Binding: The kinase-tagged phage, the test compound at a specified concentration (e.g., 1 µM), and the immobilized ligand are combined in a multi-well plate.
-
Capture and Quantification: The amount of kinase that binds to the immobilized ligand is captured on streptavidin-coated magnetic beads. The associated DNA tag is then quantified by qPCR.
-
Data Analysis: The results are reported as "percent of control" (%Ctrl), where the control is a DMSO vehicle. A lower %Ctrl value indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.
Cellular Kinase Phosphorylation Assays
To assess the inhibitory activity of compounds in a cellular context, assays that measure the phosphorylation of downstream targets of the kinases are employed.
Methodology:
-
Cell Culture and Treatment: Human cell lines, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured and then treated with various concentrations of the kinase inhibitor.
-
Stimulation: The cells are stimulated with a growth factor (e.g., VEGF or FGF) to activate the target kinase pathway.
-
Cell Lysis and Protein Quantification: After treatment, the cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated and total target proteins (e.g., VEGFR2, ERK) are quantified using specific antibodies via Western blotting or Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The ratio of phosphorylated to total protein is calculated to determine the extent of kinase inhibition.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by the inhibitors discussed in this guide.
Caption: VEGFR2 Signaling Pathway and Point of Inhibition.
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Kinase Cross-Reactivity Profiling.
Conclusion
The this compound scaffold has given rise to potent kinase inhibitors, exemplified by Brivanib. While demonstrating strong efficacy against VEGFR and FGFR, its cross-reactivity profile, when compared to other VEGFR2 inhibitors like the highly selective Rivoceranib, highlights the nuanced differences that can have significant implications for clinical development. This guide provides a foundational comparison to aid researchers in the selection and development of kinase inhibitors with optimized selectivity profiles for enhanced therapeutic outcomes. The detailed experimental protocols and pathway diagrams offer a comprehensive resource for further investigation in this critical area of oncology research.
References
Navigating Regioselectivity: A Comparative Guide to Reactions of 4-Fluoro-2-methyl-1H-indol-5-amine
For researchers, scientists, and professionals in drug development, understanding the regioselectivity of reactions involving complex heterocyclic scaffolds is paramount for the efficient synthesis of novel chemical entities. This guide provides a comparative analysis of the regioselectivity of various reactions involving 4-Fluoro-2-methyl-1H-indol-5-amine, a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors.
The unique substitution pattern of this compound, featuring an electron-withdrawing fluorine atom at the 4-position, and electron-donating methyl and amino groups at the 2- and 5-positions respectively, presents a nuanced landscape for chemical transformations. The interplay of these electronic and steric factors governs the preferred position of attack for various reagents, influencing the final product distribution. The primary sites for potential reactions on this indole scaffold are the C3, C6, and C7 positions of the indole ring, as well as the 5-amino group.
Predicting Regioselectivity: The Influence of Substituents
The regiochemical outcome of electrophilic aromatic substitution on the indole ring is dictated by the combined directing effects of the existing substituents.
-
Amino Group (-NH₂ at C5): As a strong activating group, the amino group directs electrophiles to the ortho and para positions. In this case, the ortho position is C6 and the para position is C2 (already substituted).
-
Fluorine Atom (-F at C4): While being an electron-withdrawing group through induction, halogens are generally ortho and para directors due to resonance effects. The ortho positions are C3 and C5 (already substituted), and the para position is C7.
-
Methyl Group (-CH₃ at C2): This is a weakly activating group and directs to the ortho (C3) and para (C6) positions.
-
Indole Nucleus: The indole ring itself is an electron-rich system, with the C3 position being the most nucleophilic and thus the most common site for electrophilic attack on unsubstituted indoles.
The cumulative effect of these substituents suggests that electrophilic attack is likely to be directed to the C3, C6, and C7 positions. The 5-amino group also presents a site for reactions such as acylation and alkylation.
Comparative Analysis of Key Reactions
While specific experimental data for all reaction types on this compound is not extensively available in published literature, we can infer the likely regioselectivity based on studies of similarly substituted indoles.
Electrophilic Aromatic Substitution
Acylation (Friedel-Crafts and Vilsmeier-Haack Reactions)
Friedel-Crafts acylation of indoles typically occurs at the C3 position. For N-unprotected indoles, acylation can also occur at the nitrogen atom. The Vilsmeier-Haack reaction is a milder method for the formylation of electron-rich aromatic rings and also predominantly targets the C3 position of indoles.
Halogenation
Halogenation of indoles is also a common electrophilic substitution. The regioselectivity can be highly dependent on the halogenating agent and reaction conditions.
Mannich Reaction
The Mannich reaction introduces an aminomethyl group onto an active hydrogen-containing compound. For indoles, this reaction typically occurs at the C3 position.
Nitration and Sulfonation
Direct nitration and sulfonation of the indole ring can be challenging due to the sensitivity of the indole nucleus to strong acids. However, under specific conditions, these reactions can be achieved.
Reactions at the 5-Amino Group
The primary amine at the 5-position is a key functional handle for derivatization.
Acylation
The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is generally highly selective for the nitrogen atom.
Alkylation
Alkylation of the 5-amino group can be achieved with various alkylating agents.
Sandmeyer Reaction
The Sandmeyer reaction allows for the conversion of the primary amino group into a variety of other functional groups (e.g., -Cl, -Br, -CN, -OH) via a diazonium salt intermediate.[1][2] This reaction is a powerful tool for introducing diversity at the 5-position.
Summary of Predicted Regioselectivity
The following table summarizes the predicted major regioisomers for various reactions on this compound based on established principles of indole reactivity.
| Reaction Type | Reagent/Conditions | Predicted Major Product(s) |
| Electrophilic Aromatic Substitution | ||
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C3-acylated product |
| Vilsmeier-Haack Reaction | POCl₃, DMF | C3-formylated product |
| Halogenation | X₂ or NXS | C3-halogenated and/or C7-halogenated products |
| Mannich Reaction | Formaldehyde, secondary amine | C3-aminomethylated product |
| Reactions at the 5-Amino Group | ||
| Acylation | Acyl chloride/anhydride | N-acylated product at the 5-amino group |
| Sandmeyer Reaction | NaNO₂, H⁺; CuX | 5-substituted indole (X = Cl, Br, CN, OH) |
Experimental Protocols
Detailed experimental protocols for analogous reactions on substituted indoles can be found in the chemical literature. Researchers should adapt these procedures to the specific reactivity of this compound, with careful optimization of reaction conditions to achieve the desired regioselectivity.
Visualizing Reaction Pathways
To illustrate the potential reaction pathways, the following diagrams were generated using Graphviz.
References
Benchmarking the efficacy of 4-Fluoro-2-methyl-1H-indol-5-amine derivatives against known inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) remains a cornerstone of anti-angiogenic treatment strategies. The indole scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative analysis of a novel indole-based VEGFR-2 inhibitor against the established multi-kinase inhibitor, Sorafenib. The data presented herein is compiled from preclinical studies to offer an objective benchmark of efficacy, supported by detailed experimental protocols and visual representations of the underlying biological pathways and workflows.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory activities of a novel indole-based Sorafenib analogue, herein referred to as Indole Analogue 1 , and Sorafenib against VEGFR-2 and various cancer cell lines.
| Compound | Target/Cell Line | IC50 (nM) |
| Indole Analogue 1 | VEGFR-2 | 95.7 ± 3.2 |
| Hep3B (Liver) | 8010 | |
| Huh7 (Liver) | 4310 | |
| HepG2 (Liver) | 1950 | |
| Sorafenib | VEGFR-2 | 90[1] |
| Hep3B (Liver) | 8620 | |
| Huh7 (Liver) | 7550 | |
| HepG2 (Liver) | 7220 |
Table 1: Comparative IC50 values of Indole Analogue 1 and Sorafenib against VEGFR-2 and hepatocellular carcinoma cell lines. Data for Indole Analogue 1 is sourced from a study by Sbenati et al. (2021).
Experimental Protocols
VEGFR-2 Kinase Inhibition Assay
The in vitro inhibitory activity of the compounds against VEGFR-2 is determined using a standardized kinase assay, such as the VEGFR2 (KDR) Kinase Assay Kit (BPS Bioscience).[2]
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 as a substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (Indole Analogue 1 and Sorafenib) dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
Procedure:
-
A solution of the test compound is prepared in DMSO at various concentrations.
-
In a 96-well plate, the VEGFR-2 enzyme, the substrate, and the assay buffer are combined.
-
The test compound solution is added to the wells, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated for a specified time (e.g., 60 minutes) at 30°C to allow for the phosphorylation of the substrate.
-
The reaction is stopped, and the amount of remaining ATP is quantified using the Kinase-Glo® reagent, which produces a luminescent signal inversely proportional to the kinase activity.
-
Luminescence is measured using a microplate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathway and the experimental workflow for evaluating inhibitor efficacy.
References
Safety Operating Guide
Navigating the Disposal of 4-Fluoro-2-methyl-1H-indol-5-amine: A Guide for Laboratory Professionals
I. Immediate Safety and Handling Protocols
Prior to handling, it is crucial to consult the Safety Data Sheet (SDS) for 4-Fluoro-2-methyl-1H-indol-5-amine. Based on available safety information, this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled)[1]. Therefore, strict adherence to safety protocols is mandatory.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat, long pants, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosolization is possible, a respirator may be necessary.
II. Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations. The following procedure is based on general guidelines for hazardous chemical waste disposal.
Step 1: Waste Identification and Segregation
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
The container must be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
Step 2: Waste Accumulation and Storage
-
The waste container must be kept securely closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the operator.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.
Step 3: Labeling
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the approximate quantity of waste in the container.
-
Include the date when waste was first added to the container.
-
Provide the name and contact information of the responsible researcher or lab supervisor.
Step 4: Request for Disposal
-
Once the container is full, or if the experiment is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Do not dispose of this compound down the drain or in the regular trash.
III. Data Presentation: Hazardous Waste Characteristics
Understanding the characteristics of hazardous waste is fundamental to its safe management. The following table summarizes these characteristics, which are critical in the decision-making process for chemical disposal.
| Characteristic | Description | Relevance to this compound |
| Ignitability | Wastes that can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | Based on available data, this compound is a solid and not expected to be ignitable. |
| Corrosivity | Wastes that are acidic or basic and can corrode metal containers, such as tanks, drums, and barrels. | The pH of this compound is not readily available, but it is not expected to be corrosive. |
| Reactivity | Wastes that are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | While not explicitly stated, indole derivatives can be reactive. It should be stored away from strong oxidizing agents. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed. | The compound is classified as harmful if swallowed or inhaled, indicating toxicity. This is the primary characteristic dictating its disposal as hazardous waste. |
IV. Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of laboratory chemical waste, such as this compound.
Caption: Workflow for the safe disposal of hazardous laboratory chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 4-Fluoro-2-methyl-1H-indol-5-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling 4-Fluoro-2-methyl-1H-indol-5-amine (CAS RN: 398487-76-8) in a laboratory setting. The following procedural guidance is based on available safety data for this compound and structurally similar chemicals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The information provided herein is a synthesis of data from suppliers and SDSs for analogous compounds, such as 4-Fluoroindole and 5-Fluoro-1H-indole. It is imperative to handle this chemical with caution and to supplement this guide with your institution's specific safety protocols.
Hazard Summary
Based on available data, this compound is classified as a hazardous substance. The primary hazards are summarized below.
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H317 | May cause an allergic skin reaction. |
| H319 | Causes serious eye irritation.[1] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation.[2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure risk. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended), a flame-retardant lab coat, and closed-toe shoes. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when handling the powder outside of a certified chemical fume hood. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure a calibrated analytical balance and all necessary glassware are clean, dry, and readily available inside a certified chemical fume hood.
-
Prepare a designated waste container for solid chemical waste.
-
Have an emergency spill kit readily accessible.
-
-
Handling:
-
All handling of the solid compound must be performed within a certified chemical fume hood to avoid inhalation of dust particles.
-
Wear the appropriate PPE as outlined in the table above.
-
Use a spatula to carefully weigh the desired amount of the compound.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Storage:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect any solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.
-
Do not dispose of this chemical down the drain.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.
-
Puncture the container to prevent reuse before disposal in accordance with institutional guidelines.
-
Workflow for Handling and Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
